molecular formula C5H12N2O2 B1645465 2,4-Diamino-2-methylbutanoic acid

2,4-Diamino-2-methylbutanoic acid

Numéro de catalogue: B1645465
Poids moléculaire: 132.16 g/mol
Clé InChI: CSFFOBGGUBKCFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Diamino-2-methylbutanoic acid is a non-proteinogenic amino acid of interest in biochemical and pharmaceutical research. This compound, with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol, is characterized by its two amino groups and a single chiral center . Its structure suggests significant potential for modulation in various biological systems. The presence of multiple functional groups grants this compound high polarity and water solubility, a trait common to similar diamino acids which facilitates their use in aqueous biological assays . As a non-proteinogenic amino acid, it is not incorporated into proteins by the standard genetic code, making it a compelling candidate for studying alternative metabolic pathways or for the design and synthesis of novel peptide mimics and small molecule therapeutics . Researchers may explore its utility as a building block in organic synthesis or investigate its potential biological activity. The safety and efficacy of this product have not been established. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H12N2O2

Poids moléculaire

132.16 g/mol

Nom IUPAC

2,4-diamino-2-methylbutanoic acid

InChI

InChI=1S/C5H12N2O2/c1-5(7,2-3-6)4(8)9/h2-3,6-7H2,1H3,(H,8,9)

Clé InChI

CSFFOBGGUBKCFN-UHFFFAOYSA-N

SMILES

CC(CCN)(C(=O)O)N

SMILES canonique

CC(CCN)(C(=O)O)N

Séquence

X

Origine du produit

United States

Foundational & Exploratory

The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alpha-methylated amino acids are of significant interest in medicinal chemistry as they can impart unique conformational constraints on peptides, leading to enhanced biological activity and stability. The introduction of a methyl group at the alpha-carbon can protect against enzymatic degradation and influence the secondary structure of peptides. 2,4-Diamino-2-methylbutanoic acid, a derivative of 2,4-diaminobutyric acid (DABA), is a compelling target for incorporation into novel peptidomimetics and other bioactive molecules. This guide details two potential synthetic routes to this compound, acknowledging the absence of a direct literature precedent and instead leveraging established methodologies for amino acid synthesis and modification.

Proposed Synthesis Pathway I: Alpha-Methylation of a Protected 2,4-Diaminobutyric Acid Precursor

This pathway is based on the well-established method of alpha-alkylation of a protected amino acid. The key steps involve the protection of the two amino groups and the carboxylic acid of a suitable 2,4-diaminobutyric acid derivative, followed by stereoselective methylation of the alpha-carbon, and subsequent deprotection.

Overall Synthetic Scheme

Pathway_I start Protected 2,4-Diaminobutyric Acid Derivative methylation α-Methylation start->methylation 1. LDA, THF, -78 °C 2. CH3I deprotection Deprotection methylation->deprotection Acid Hydrolysis (e.g., 6N HCl) product 2,4-Diamino-2-methylbutanoic Acid deprotection->product

Caption: Proposed alpha-methylation pathway for this compound.

Detailed Experimental Protocols

Step 1: Protection of 2,4-Diaminobutyric Acid

A suitable starting material is a derivative of 2,4-diaminobutyric acid with orthogonal protecting groups on the alpha-amino, gamma-amino, and carboxylic acid functionalities. A plausible starting material is (S)-2-(tert-butoxycarbonylamino)-4-(phthalimido)butanoic acid.

  • Materials: (S)-2-(tert-butoxycarbonylamino)-4-(phthalimido)butanoic acid, suitable solvent (e.g., THF), base (e.g., LDA), methyl iodide.

  • Protocol:

    • Dissolve the protected 2,4-diaminobutyric acid derivative in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.5 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Materials: Alpha-methylated protected intermediate, 6N hydrochloric acid.

  • Protocol:

    • Reflux the alpha-methylated intermediate in 6N HCl for 4-6 hours to remove the Boc and phthalimido protecting groups.

    • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove phthalic acid.

    • Concentrate the aqueous layer under reduced pressure to yield the dihydrochloride salt of this compound.

    • The free amino acid can be obtained by ion-exchange chromatography.

Quantitative Data from Analogous Reactions

The yields for alpha-methylation of protected amino acids can vary. The synthesis of (S)-2-methylproline from a protected proline derivative using LDA and methyl iodide reports high diastereoselectivity and yields.

Reaction StepAnalogous ReactionReported YieldReference
α-MethylationMethylation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-oneHigh (not specified)--INVALID-LINK--
DeprotectionAcid hydrolysis of protected amino acidsTypically >90%General textbook knowledge

Proposed Synthesis Pathway II: Modified Strecker Synthesis

The Strecker synthesis is a classic method for producing alpha-amino acids. A modification of this approach, starting with a protected gamma-amino aldehyde, could provide a route to this compound.

Overall Synthetic Scheme

Pathway_II start Protected γ-Amino Aldehyde strecker Strecker Reaction start->strecker 1. KCN, NH4Cl 2. Acetone hydrolysis Hydrolysis strecker->hydrolysis Acid or Base Hydrolysis product 2,4-Diamino-2-methylbutanoic Acid hydrolysis->product

Caption: Proposed modified Strecker synthesis for this compound.

Detailed Experimental Protocols

Step 1: Preparation of the Starting Aldehyde

The starting material, a protected gamma-amino aldehyde such as 3-(phthalimido)propanal, can be synthesized from a suitable precursor like 3-aminopropanol.

Step 2: Strecker Reaction

  • Materials: Protected gamma-amino aldehyde, potassium cyanide, ammonium chloride, acetone, water.

  • Protocol:

    • Dissolve the protected gamma-amino aldehyde in a mixture of acetone and water.

    • Add a solution of potassium cyanide and ammonium chloride in water to the aldehyde solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The resulting alpha-amino nitrile will precipitate or can be extracted with an organic solvent.

    • Wash the crude product and dry it.

Step 3: Hydrolysis of the alpha-Amino Nitrile

  • Materials: alpha-Amino nitrile intermediate, concentrated hydrochloric acid or a strong base (e.g., Ba(OH)2).

  • Protocol:

    • Heat the alpha-amino nitrile with concentrated hydrochloric acid or a solution of barium hydroxide to hydrolyze both the nitrile and the protecting group.

    • If using acid hydrolysis, concentrate the reaction mixture to obtain the dihydrochloride salt.

    • If using base hydrolysis, neutralize the reaction mixture with sulfuric acid to precipitate barium sulfate, filter, and then concentrate the filtrate.

    • Purify the final product by recrystallization or ion-exchange chromatography.

Quantitative Data from Analogous Reactions

The Strecker synthesis is a robust reaction with generally good yields for a wide range of aldehydes.

Reaction StepAnalogous ReactionReported YieldReference
Strecker SynthesisGeneral Strecker synthesis of α-amino acids50-90%--INVALID-LINK--
Nitrile HydrolysisAcid or base hydrolysis of nitrilesGenerally high, >80%General textbook knowledge

Conclusion

The synthesis of this compound presents a significant challenge due to the lack of established protocols. However, by leveraging well-understood reactions in amino acid chemistry, two plausible synthetic pathways are proposed. The alpha-methylation of a protected 2,4-diaminobutyric acid derivative offers a potentially stereoselective route, while a modified Strecker synthesis provides a more classical approach. Both pathways require careful selection of protecting groups and optimization of reaction conditions. The detailed protocols and comparative data provided in this guide are intended to serve as a strong foundation for researchers embarking on the synthesis of this novel and potentially valuable amino acid derivative. Further experimental validation is necessary to determine the optimal route and reaction efficiencies.

An In-depth Technical Guide to the Potential Enantioselective Synthesis of 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of the current scientific and patent literature did not reveal a direct, established method for the enantioselective synthesis of 2,4-diamino-2-methylbutanoic acid. This suggests that the compound may be novel or that its synthesis has not been publicly disclosed. This guide, therefore, presents two potential, logical synthetic strategies based on well-established, analogous transformations for structurally related molecules. The experimental protocols and data provided are for these analogous reactions and would require adaptation and optimization for the synthesis of the target molecule.

Introduction

This compound is a non-proteinogenic amino acid with a stereocenter at the α-carbon. Its structure, featuring two amino groups and a quaternary α-carbon, makes it an interesting target for applications in medicinal chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules. The absence of a published enantioselective synthesis necessitates a theoretical approach to its preparation. This guide outlines two potential strategies:

  • Strategy A: Diastereoselective α-Methylation of a Chiral 2,4-Diaminobutanoic Acid Precursor. This approach relies on the use of a chiral auxiliary to control the stereoselective introduction of the α-methyl group.

  • Strategy B: Enantioselective α-Amination of an α-Methyl-γ-aminobutanoic Acid Derivative. This strategy employs a modern catalytic asymmetric method to install the α-amino group enantioselectively.

Strategy A: Diastereoselective α-Methylation via a Chiral Bis-Lactim Ether

This strategy is based on the well-established Schöllkopf method, which allows for the highly diastereoselective alkylation of a chiral bis-lactim ether derived from a chiral amino acid (like L-valine) and a glycine unit.[1][2] By analogy, a protected 2,4-diaminobutanoic acid could be used in place of glycine to construct a suitable precursor for α-methylation.

The proposed workflow would involve the formation of a diketopiperazine from a protected 2,4-diaminobutanoic acid and a chiral auxiliary (e.g., L-valine), followed by conversion to the bis-lactim ether. Deprotonation and subsequent methylation would proceed with high diastereoselectivity, directed by the bulky substituent of the chiral auxiliary. Finally, acidic hydrolysis would cleave the auxiliary and yield the desired α-methylated diamino acid.

G cluster_0 Preparation of Chiral Precursor cluster_1 Diastereoselective Methylation cluster_2 Deprotection and Isolation A Protected 2,4-Diaminobutanoic Acid C Diketopiperazine A->C 1. Coupling B L-Valine Methyl Ester B->C 2. Cyclization D Schöllkopf Bis-Lactim Ether C->D Me3O+BF4- E Lithiated Bis-Lactim Ether D->E n-BuLi, -78 °C F α-Methylated Bis-Lactim Ether E->F CH3I G (S)-2,4-Diamino-2-methylbutanoic Acid F->G 1. Acid Hydrolysis H L-Valine Methyl Ester (recyclable) F->H 2. Separation G cluster_0 Substrate Preparation cluster_1 Enantioselective Amination cluster_2 Deprotection A Protected α-Methyl-γ-aminobutanoic Acid B Activated Substrate (e.g., Ester) A->B Esterification C Enolate B->C Base D Protected α-Amino Product C->D Electrophilic N source, Chiral Catalyst E (R/S)-2,4-Diamino-2-methylbutanoic Acid D->E Global Deprotection

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-2-methylbutanoic Acid and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the physicochemical properties of 2,4-Diamino-2-methylbutanoic acid. However, a thorough literature search reveals a significant scarcity of experimental data for this specific molecule. To provide valuable insights for researchers, this document presents available data on closely related structural analogues. The information herein is intended to serve as a comparative reference point for researchers and professionals in drug development.

Comparative Physicochemical Data of Structurally Related Amino Acids

Due to the limited availability of specific data for this compound, the following tables summarize the physicochemical properties of structurally similar compounds. These analogues provide a basis for estimating the properties of the target molecule.

Table 1: General Physicochemical Properties

Property(Dl)-2-amino-2-methyl-butanoic acid(D,L)-4-Amino-2-methyl-butanoic acid2,4-Diaminobutyric acid
CAS Number 465-58-7[1][2]42453-21-4[3][4][5]305-62-4[6]
Molecular Formula C₅H₁₁NO₂[1][2]C₅H₁₁NO₂[3][4]C₄H₁₀N₂O₂[6]
Molecular Weight 117.15 g/mol [1][2]117.15 g/mol [3][4]118.13 g/mol [6]
Topological Polar Surface Area Not Available63.3 Ų[3]89.3 Ų[6]
Hydrogen Bond Donor Count Not Available2[3]3[7]
Hydrogen Bond Acceptor Count Not Available3[3]4[7]
Rotatable Bond Count Not Available3[3]3[7]

Table 2: Predicted and Experimental Physicochemical Values

Property(Dl)-2-amino-2-methyl-butanoic acid(D,L)-4-Amino-2-methyl-butanoic acid2,4-Diaminobutyric acid
logP (Octanol/Water Partition Coefficient) Not Available-2.6 (Computed)[8]-4.64 (Experimental)[6]
pKa (Acidic) Not AvailableNot Available2.55 (Strongest Acidic, Chemaxon)[7]
pKa (Basic) Not AvailableNot Available9.95 (Strongest Basic, Chemaxon)[7]
Water Solubility Not AvailableNot AvailableNot Available
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining key physicochemical properties of amino acids.

Determination of pKa Values by Titration

The dissociation constants (pKa) of the ionizable groups in an amino acid can be determined experimentally through acid-base titration.[9][10]

Principle: An amino acid in solution is titrated with a strong base (e.g., NaOH) and a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve will show inflection points that correspond to the pKa values of the carboxyl and amino groups. The Henderson-Hasselbalch equation is used to relate pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms of the ionizable groups.[10]

Materials:

  • Amino acid solution of known concentration (e.g., 0.1 M)

  • Standardized 0.1 M Hydrochloric acid (HCl) solution[11]

  • Standardized 0.1 M Sodium hydroxide (NaOH) solution[11]

  • pH meter, calibrated with standard buffer solutions (pH 4, 7, and 10)[11]

  • Burette, beaker, and magnetic stirrer[11]

Procedure:

  • Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[11]

  • Calibrate the pH meter using standard buffer solutions.

  • Measure the initial pH of the amino acid solution.

  • Titration with HCl: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 0.3-0.5 mL) to the amino acid solution while stirring. Record the pH after each addition until the pH drops to approximately 1.5.[11]

  • Titration with NaOH: Thoroughly rinse the pH electrode. Take a fresh 20 mL sample of the amino acid solution. Fill a clean burette with 0.1 M NaOH. Add the base in small increments, recording the pH after each addition, until the pH reaches approximately 12.5.[11]

  • Plot the pH values against the volume of HCl and NaOH added to generate a titration curve.

  • The pKa values are determined from the midpoints of the buffering regions on the curve.[12]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Prepare 0.1M Amino Acid Solution calibrate Calibrate pH Meter start->calibrate titrate_hcl Titrate with 0.1M HCl calibrate->titrate_hcl titrate_naoh Titrate with 0.1M NaOH calibrate->titrate_naoh plot Plot Titration Curve titrate_hcl->plot titrate_naoh->plot determine_pka Determine pKa values plot->determine_pka

Figure 1: Workflow for pKa Determination
Determination of Solubility

The solubility of an amino acid can be determined by measuring the concentration of a saturated solution.

Principle: An excess amount of the amino acid is added to a solvent and allowed to reach equilibrium. The concentration of the dissolved amino acid in the supernatant is then measured.

Materials:

  • Amino acid

  • Solvent (e.g., water, ethanol-water mixtures)[13]

  • Eppendorf tubes or vials[14]

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC, spectrophotometry)[13]

Procedure:

  • Add an excess amount of the amino acid to a known volume of the solvent in a vial.[14]

  • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the amino acid in the supernatant using a suitable analytical technique. For low solubility, methods like UPLC or spectrophotometry with ninhydrin are effective.[13]

experimental_workflow_solubility cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification start Add excess amino acid to solvent equilibrate Agitate to reach equilibrium start->equilibrate centrifuge Centrifuge sample equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Determine concentration (e.g., HPLC) supernatant->analyze end Calculate Solubility analyze->end

Figure 2: Workflow for Solubility Determination
Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between octan-1-ol and water.[15]

Principle: The compound is dissolved in a biphasic system of octan-1-ol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Materials:

  • Amino acid derivative (N-acetylated and esterified to ensure neutrality)[15]

  • Octan-1-ol, pre-saturated with water

  • Water (or buffer), pre-saturated with octan-1-ol

  • Separatory funnel or vials

  • Shaker

  • Analytical method for concentration determination (e.g., NMR, HPLC-UV)[15][17]

Procedure:

  • Prepare the amino acid derivative to ensure it is in a neutral form.[15]

  • Add a known amount of the derivative to a mixture of water-saturated octan-1-ol and octan-1-ol-saturated water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the octan-1-ol and aqueous layers.

  • Determine the concentration of the amino acid derivative in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) and then the logP.

Biological Activity and Signaling Pathways

A comprehensive search of available literature did not yield specific information on the biological activity or involvement in signaling pathways for this compound. However, derivatives of related amino acids, such as 3-aminobutanoic acid, have been explored for antimicrobial and antifungal activities.[18] Additionally, some coumarin derivatives incorporating amino-thiadiazole moieties have shown antioxidant, antibacterial, and antifungal properties.[19] Researchers investigating this compound may consider screening for similar biological activities.

logical_relationship_activity cluster_activities compound This compound related Related Amino Acid Derivatives compound->related Structural Analogy activity Potential Biological Activities related->activity Suggests antimicrobial Antimicrobial activity->antimicrobial antifungal Antifungal activity->antifungal antioxidant Antioxidant activity->antioxidant

Figure 3: Inferred Potential Biological Activities

References

Spectroscopic and Structural Elucidation of 2,4-Diamino-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4-Diamino-2-methylbutanoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and comparison with analogous molecules. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural confirmation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
C2-CH₃~1.3 - 1.5Singlet (s)N/A
C3-H₂~1.7 - 1.9Multiplet (m)-
C4-H₂~2.9 - 3.2Triplet (t)~7-8
N-H (amine/ammonium)Broad, variableSinglet (s, broad)N/A
O-H (carboxylic acid)Broad, variableSinglet (s, broad)N/A
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (ppm)
C1 (COOH)~175 - 185
C2 (quaternary C)~55 - 65
C2-CH₃~20 - 30
C3~30 - 40
C4~40 - 50
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
N-H (Amine)3300 - 3500 (broad)Stretching
C-H (Alkyl)2850 - 3000Stretching
C=O (Carboxylic Acid)1700 - 1725Stretching
N-H (Amine)1550 - 1650Bending
Table 4: Predicted Mass Spectrometry Data
Ionization ModePredicted m/zFragmentation Pattern
ESI+[M+H]⁺Loss of H₂O, loss of NH₃, loss of COOH group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to exchange labile protons (NH and OH), which simplifies the spectrum.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBR pellet in the spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for amino acids.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid).

  • The formic acid aids in the protonation of the analyte in positive ion mode.

Data Acquisition (LC-MS with ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC column.

  • Set the mass spectrometer to operate in positive ion mode.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR IR Spectroscopy (FTIR) Synthesis->IR MS Mass Spectrometry (LC-MS, MS/MS) Synthesis->MS Structure_Det Structural Determination NMR->Structure_Det [H-C Framework] IR->Structure_Det [Functional Groups] MS->Structure_Det [Molecular Weight & Fragmentation] Data_Repo Data Repository Structure_Det->Data_Repo [Final Structure]

Caption: Workflow for the spectroscopic analysis of this compound.

Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Stereoisomers of 2,4-Diamino-2-methylbutanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an α-methylated, non-proteinogenic amino acid. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and potential resistance to enzymatic degradation, making such compounds valuable scaffolds in medicinal chemistry and drug design. Understanding the stereochemistry of this molecule is critical, as different stereoisomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a detailed analysis of the potential stereoisomers of this compound, outlines experimental protocols for their synthesis, separation, and characterization, and presents a logical workflow for their analysis.

Stereochemical Analysis

The stereochemical complexity of a molecule is determined by the number of its chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.

Identification of Chiral Centers

The structure of this compound is analyzed to identify all potential stereocenters.

  • Structure:

  • Analysis of Carbon C2 (α-carbon): This carbon atom is bonded to four distinct groups:

    • A carboxyl group (-COOH)

    • An amino group (-NH₂)

    • A methyl group (-CH₃)

    • A 2-aminoethyl group (-CH₂-CH₂-NH₂)

    Since all four substituents are different, the C2 carbon is a chiral center.[1][2]

  • Analysis of Carbon C4: This carbon is bonded to an amino group, two hydrogen atoms, and the rest of the molecule. As it is bonded to two identical hydrogen atoms, it is not a chiral center.

Determination of Stereoisomers

The maximum number of possible stereoisomers for a molecule is calculated using the formula 2ⁿ, where 'n' is the number of chiral centers.[3][4][5]

For this compound, with n=1, the number of potential stereoisomers is 2¹ = 2. These two isomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2,4-diamino-2-methylbutanoic acid and (S)-2,4-diamino-2-methylbutanoic acid based on the Cahn-Ingold-Prelog priority rules.

G cluster_0 Stereoisomers of this compound A This compound (One Chiral Center at C2) B (R)-enantiomer A->B Configuration 1 C (S)-enantiomer A->C Configuration 2

Caption: Logical relationship of the two potential stereoisomers.

Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, pKa). Their properties diverge only in their interaction with plane-polarized light or with other chiral substances.

Data Presentation

Property(R)-2,4-diamino-2-methylbutanoic acid(S)-2,4-diamino-2-methylbutanoic acid
Molecular Formula C₅H₁₂N₂O₂C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol 132.16 g/mol
Melting Point Expected to be identical to the (S)-isomerExpected to be identical to the (R)-isomer
pKa₁ (-COOH) Expected to be identical to the (S)-isomerExpected to be identical to the (R)-isomer
pKa₂ (α-NH₂) Expected to be identical to the (S)-isomerExpected to be identical to the (R)-isomer
pKa₃ (γ-NH₂) Expected to be identical to the (S)-isomerExpected to be identical to the (R)-isomer
Specific Rotation [α] Expected to be equal in magnitude but opposite in sign to the (S)-isomer (e.g., +x°)Expected to be equal in magnitude but opposite in sign to the (R)-isomer (e.g., -x°)
Enantiomeric Excess (e.e.) >99% (for a pure sample)>99% (for a pure sample)
Retention Time (Chiral HPLC) t₁t₂ (where t₁ ≠ t₂)

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound require specialized techniques.

Stereoselective Synthesis

A common strategy for synthesizing enantiomerically pure α-methyl amino acids involves the use of a chiral auxiliary. The following is a conceptual protocol adapted from established methods for similar compounds.[6][7][8]

  • Preparation of Chiral Synthon: A chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, is reacted with a suitable starting material to form a chiral synthon, for example, a chiral piperazine-2,5-dione.[7]

  • Asymmetric Alkylation: The synthon is treated with a strong base (e.g., LDA) to form an enolate. This enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the chiral auxiliary directs the methylation to occur stereoselectively.

  • Second Alkylation: The intermediate is subsequently alkylated with a protected 2-bromoethylamine to introduce the side chain.

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino groups, yielding the enantiomerically enriched this compound.

  • Purification: The final product is purified using ion-exchange chromatography or crystallization.

Resolution of a Racemic Mixture via Chiral HPLC

If a racemic mixture is synthesized, the enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).

  • Column Selection: A chiral stationary phase (CSP) column is selected. Common CSPs for amino acid resolution include those based on cyclodextrins, Pirkle-type phases, or chiral crown ethers.

  • Mobile Phase Preparation: A suitable mobile phase is prepared. For amino acids, this is often a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase at a known concentration.

  • Chromatographic Separation: The sample is injected onto the HPLC system. The mobile phase is pumped through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

  • Detection and Quantification: A detector (e.g., UV-Vis or Mass Spectrometer) is used to monitor the column effluent. The area under each peak is integrated to determine the relative amounts of each enantiomer and calculate the enantiomeric excess (e.e.).

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[7]

  • Crystal Growth: A high-quality single crystal of one of the pure enantiomers is required. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Often, forming a salt with a known chiral acid or base can aid in crystallization.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern produced as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule within the crystal lattice. This map is used to build a 3D model of the molecule.

  • Determination of Absolute Configuration: By analyzing the anomalous dispersion of the X-ray data (Flack parameter), the absolute configuration (R or S) of the enantiomer can be unambiguously determined.

Workflow for Stereoisomer Analysis

The overall process for investigating the stereoisomers of this compound follows a logical progression from synthesis to final characterization.

G cluster_workflow Experimental Workflow for Stereoisomer Analysis A Synthesis Strategy B Asymmetric Synthesis A->B C Racemic Synthesis A->C D Enantiomerically Enriched Product B->D E Racemic Mixture C->E I Characterization & Purity Analysis (NMR, MS, Chiral HPLC for e.e.) D->I F Resolution of Enantiomers (e.g., Chiral HPLC) E->F G Isolated (R)-Isomer F->G H Isolated (S)-Isomer F->H G->I H->I J Absolute Configuration Determination (Polarimetry, X-ray Crystallography) I->J K Pure, Characterized Stereoisomers J->K

Caption: A comprehensive workflow from synthesis to characterization.

Conclusion

This compound possesses a single chiral center at its α-carbon, giving rise to two potential stereoisomers: a pair of enantiomers. The synthesis, separation, and rigorous characterization of these isomers are essential for any meaningful investigation in drug development or chemical biology. The protocols and workflows detailed in this guide provide a robust framework for researchers to produce and analyze these stereochemically pure compounds, enabling the exploration of their unique biological activities.

References

A Technical Guide to the Solubility Profile of 2,4-Diamino-2-methylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4-Diamino-2-methylbutanoic acid in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its solubility based on its chemical structure and the general principles of amino acid solubility. Furthermore, it outlines detailed experimental protocols for determining solubility and provides a framework for the systematic evaluation of this compound for research and drug development purposes.

Predicted Solubility Profile of this compound

This compound is a non-proteinogenic amino acid. Its structure, featuring two amino groups and a carboxylic acid group, suggests a highly polar and zwitterionic nature at physiological pH. The presence of a methyl group on the alpha-carbon introduces a degree of hydrophobicity.

The solubility of amino acids in organic solvents is generally low due to their zwitterionic form, which is highly stabilized by the hydrogen-bonding network in aqueous solutions.[1] The transfer of the zwitterionic form from a polar solvent like water to a less polar organic solvent is energetically unfavorable.[1] Therefore, this compound is expected to have low solubility in most nonpolar organic solvents.

The solubility is likely to be influenced by the following factors:

  • Solvent Polarity: Higher solubility is expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). Polar solvents can interact with the charged amino and carboxyl groups.

  • pH: The solubility of amino acids in organic solvents can be significantly influenced by pH. Adjusting the pH to suppress the zwitterionic form by protonating the carboxylate group (acidic pH) or deprotonating the ammonium group (basic pH) can increase solubility in organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Salt Formation: Conversion of the amino acid into a salt (e.g., hydrochloride or sodium salt) can significantly alter its solubility profile.

The following table provides a template for summarizing experimentally determined solubility data for this compound in a range of common organic solvents.

Table 1: Experimental Solubility of this compound in Organic Solvents at 298.15 K

Organic SolventSolvent TypeDielectric Constant (ε) at 298.15 KPredicted SolubilityExperimental Solubility ( g/100 mL)
HexaneNonpolar1.88Very LowData to be determined
TolueneNonpolar2.38Very LowData to be determined
Diethyl EtherNonpolar4.34Very LowData to be determined
ChloroformNonpolar4.81LowData to be determined
Ethyl AcetatePolar Aprotic6.02LowData to be determined
Tetrahydrofuran (THF)Polar Aprotic7.58ModerateData to be determined
AcetonePolar Aprotic21.0ModerateData to be determined
EthanolPolar Protic24.5Moderate to HighData to be determined
MethanolPolar Protic32.7HighData to be determined
Dimethylformamide (DMF)Polar Aprotic36.7HighData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7HighData to be determined

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of amino acids is the isothermal shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV, MS, or derivatization followed by fluorescence).

  • Calculation: Calculate the solubility of the compound in the organic solvent, typically expressed in g/100 mL or mol/L.

Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity to ensure reliable solubility data.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination A Sample Preparation: Add excess this compound to a known volume of organic solvent B Equilibration: Shake at constant temperature (e.g., 24-72 hours) A->B C Phase Separation: Centrifuge to separate undissolved solid B->C D Sample Extraction & Dilution: Withdraw and dilute a known volume of the supernatant C->D E Quantification: Analyze concentration using a validated method (e.g., HPLC) D->E F Calculation: Determine solubility in g/100 mL or mol/L E->F

Caption: A generalized workflow for the experimental determination of solubility.

G Factors Influencing the Solubility of this compound cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of This compound ZwitterionicNature Zwitterionic Nature ZwitterionicNature->Solubility Polarity Molecular Polarity Polarity->Solubility MethylGroup Hydrophobicity (Methyl Group) MethylGroup->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility

Caption: Key factors influencing the solubility of this compound.

References

Absence of 2,4-Diamino-2-methylbutanoic Acid in Nature: A Technical Guide to its Analogue, 2,4-Diaminobutanoic Acid (DABA)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the natural occurrence of 2,4-Diamino-2-methylbutanoic acid. Extensive literature searches have found no evidence of the natural occurrence of this compound. Therefore, this document focuses on its structural analogue, 2,4-diaminobutanoic acid (DABA), a naturally occurring non-proteinogenic amino acid with significant biological activities. This guide provides a comprehensive overview of the natural sources, biosynthesis, and biological roles of DABA, with a focus on its neurotoxic properties. Detailed experimental protocols for the extraction, purification, and quantification of DABA, as well as for assessing its biological activity, are provided to support further research in this area.

Introduction: The Question of Natural this compound

Initial investigations into the natural occurrence of this compound have not yielded any reports of its isolation from natural sources. The compound is, however, commercially available as a synthetic chemical for research purposes. This suggests that this compound is likely not a naturally occurring compound.

In contrast, its unmethylated counterpart, 2,4-diaminobutanoic acid (DABA), is a well-documented natural product with a range of biological effects. Given the structural similarity and the interest in diamino acids in drug development, this guide will focus on the natural occurrence, biosynthesis, and biological activities of DABA as a relevant and important area of study.

Natural Occurrence of 2,4-Diaminobutanoic Acid (DABA)

L-2,4-diaminobutyric acid is a non-proteinogenic amino acid found in a variety of organisms, from bacteria to plants. It has been identified in several species of cyanobacteria, where it can co-occur with other neurotoxins like β-N-methylamino-L-alanine (BMAA). DABA is also a known metabolite in certain legumes of the Lathyrus genus and has been reported in Streptomyces albidoflavus, Escherichia coli, and Phaseolus vulgaris.[1][2] The Human Metabolome Database also notes its presence in all living organisms, including humans, and it has been detected in some food sources.[3]

Table 1: Documented Natural Sources of 2,4-Diaminobutanoic Acid (DABA)

Organism TypeSpecies/Genus ExamplesReferences
BacteriaEscherichia coli (strain K12, MG1655)[1]
Streptomyces albidoflavus[2]
CyanobacteriaVarious species (often co-occurring with BMAA)[4]
Plants (Legumes)Lathyrus sylvestris, Lathyrus latifolius, Phaseolus vulgaris[1][2]
Plants (Foods)Pummelos, peppers, celeriac, pineapples, marjoram[3]

Biosynthesis of 2,4-Diaminobutanoic Acid (DABA)

The biosynthesis of DABA has been studied in bacteria and is proposed to occur through several pathways in cyanobacteria. The primary route in many bacteria is the aspartate 4-phosphate pathway.[4]

Aspartate 4-Phosphate Pathway

This pathway begins with the phosphorylation of aspartate to form aspartate 4-phosphate. A series of enzymatic reactions, including the action of diaminobutanoate-2-oxo-glutarate transaminase, leads to the formation of L-2,4-diaminobutanoic acid.[4]

Aspartate_4_Phosphate_Pathway Aspartate L-Aspartate Aspartate_4_P L-Aspartate-4-phosphate Aspartate->Aspartate_4_P Aspartate kinase Aspartyl_4_semialdehyde L-Aspartate-4-semialdehyde Aspartate_4_P->Aspartyl_4_semialdehyde Aspartate-semialdehyde dehydrogenase L_2_4_diaminobutanoate L-2,4-Diaminobutanoate Aspartyl_4_semialdehyde->L_2_4_diaminobutanoate Diaminobutanoate-2-oxo-glutarate transaminase

Caption: Aspartate 4-Phosphate Pathway for DABA Biosynthesis.

S-adenosyl-L-methionine (SAM)-Derived Pathway in Cyanobacteria

Bioinformatic analyses suggest an alternative pathway for DABA biosynthesis in some cyanobacteria that involves S-adenosyl-L-methionine (SAM). This pathway is thought to involve SAM-dependent 3-amino-3-carboxypropyl transferases.[4]

Biological Activity and Signaling Pathways of DABA

DABA is primarily known for its neurotoxic effects. Its mechanisms of action are multifaceted and involve key neurotransmitter systems in the central nervous system.

Inhibition of GABA Metabolism

DABA acts as a non-competitive inhibitor of GABA transaminase (GABA-T) and an inhibitor of GABA reuptake. Both of these actions lead to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain.

DABA_GABA_System_Interaction DABA 2,4-Diaminobutanoic Acid (DABA) GABA_T GABA Transaminase (GABA-T) DABA->GABA_T Inhibits GABA_Reuptake GABA Reuptake Transporters DABA->GABA_Reuptake Inhibits GABA_levels Increased Synaptic GABA Levels

Caption: DABA's inhibitory effects on the GABA system.

NMDA Receptor Activation

DABA has been shown to activate N-methyl-D-aspartate (NMDA) receptors, which can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This is a shared mechanism with the well-known cyanotoxin BMAA.

Other Toxic Effects

Studies have indicated that DABA can also induce liver damage and cause a state of chronic ammonia toxicity by competitively inhibiting ornithine carbamoyltransferase, a key enzyme in the urea cycle.

Experimental Protocols

Extraction and Purification of DABA from Cyanobacteria

This protocol is a generalized procedure and may require optimization based on the specific cyanobacterial species and available equipment.

Materials:

  • Lyophilized cyanobacterial biomass

  • 80% (v/v) Methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Extraction:

    • Weigh 1-5 g of lyophilized cyanobacterial biomass into a flask.

    • Add 50-100 mL of 80% methanol and stir or sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully decant the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant using a rotary evaporator at 40°C until the methanol is removed.

    • The remaining aqueous extract can be lyophilized to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the crude extract in a minimal amount of deionized water.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar compounds.

    • Elute DABA with a stepwise gradient of methanol in water (e.g., 10%, 20%, 50% methanol). Collect fractions.

  • HPLC Purification:

    • Analyze the collected fractions by analytical HPLC to identify those containing DABA.

    • Pool the DABA-containing fractions and concentrate them.

    • Perform preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to isolate pure DABA.

    • Lyophilize the purified fraction to obtain DABA as a solid.

DABA_Extraction_Workflow start Lyophilized Cyanobacterial Biomass extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation supernatant->evaporation spe C18 Solid-Phase Extraction evaporation->spe hplc Preparative HPLC spe->hplc final_product Pure DABA hplc->final_product

Caption: Workflow for DABA extraction and purification.

Quantification of DABA by HPLC with Pre-Column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of primary and secondary amines, respectively, allowing for sensitive fluorescence detection.

Materials:

  • DABA standard solutions

  • OPA derivatizing reagent

  • FMOC derivatizing reagent

  • Borate buffer (pH 10.2)

  • HPLC system with a fluorescence detector and a C18 column

  • Acetonitrile

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

Procedure:

  • Sample Preparation:

    • Prepare a series of DABA standard solutions of known concentrations.

    • Prepare the unknown samples containing DABA.

  • Derivatization:

    • In an autosampler vial, mix 10 µL of the sample or standard with 40 µL of borate buffer.

    • Add 10 µL of OPA reagent, mix, and allow to react for 2 minutes.

    • Add 10 µL of FMOC reagent, mix, and allow to react for 2 minutes.

    • Add 30 µL of the mobile phase A to stop the reaction and dilute the sample.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample onto the HPLC system.

    • Separate the derivatized amino acids using a gradient elution with mobile phase A (phosphate buffer) and mobile phase B (acetonitrile/methanol/water mixture).

    • Detect the derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives; Ex: 266 nm, Em: 305 nm for FMOC derivatives).

  • Quantification:

    • Construct a calibration curve by plotting the peak areas of the DABA standards against their concentrations.

    • Determine the concentration of DABA in the unknown samples by interpolating their peak areas on the calibration curve.

NMDA Receptor Binding Assay

This protocol is a competitive binding assay using [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]-(+)-MK-801 (radioligand)

  • Unlabeled (+)-MK-801 (for non-specific binding)

  • DABA test solutions

  • Glutamate and glycine (co-agonists)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup:

    • In test tubes, add the assay buffer, glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).

    • Add varying concentrations of the DABA test solution.

    • Add the rat brain membrane preparation (e.g., 100-200 µg of protein).

    • For total binding, add vehicle instead of DABA.

    • For non-specific binding, add a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

  • Incubation:

    • Initiate the binding reaction by adding [³H]-(+)-MK-801 (e.g., 1-5 nM).

    • Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DABA concentration.

    • Determine the IC₅₀ value (the concentration of DABA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Conclusion

While this compound does not appear to be a naturally occurring compound, its structural analogue, 2,4-diaminobutanoic acid (DABA), is a fascinating and biologically active natural product. Its presence in various organisms, particularly in toxin-producing cyanobacteria, and its potent neurotoxic effects make it a subject of significant interest for researchers in toxicology, pharmacology, and drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the natural occurrence, biosynthesis, and biological mechanisms of DABA, which may lead to a better understanding of its role in ecosystems and its potential as a lead compound or a pharmacological tool.

References

An In-Depth Technical Guide to 2,4-Diamino-2-methylbutanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification and Properties

A critical first step in the research and development of any chemical entity is the precise identification and characterization of its fundamental properties. This section provides a structured summary of the available chemical identifiers for 2,4-Diamino-2-methylbutanoic acid and its related compounds.

This compound

Limited information is available for this compound. The primary identifiers are summarized below.

IdentifierValue
CAS Number 745006-17-1
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Related Compounds

For the purpose of providing a more comprehensive technical resource, the following tables summarize the chemical identifiers for three structurally similar compounds.

IdentifierValue
CAS Number 305-62-4
Molecular Formula C₄H₁₀N₂O₂
Molecular Weight 118.13 g/mol
IUPAC Name 2,4-diaminobutanoic acid
SMILES C(CN)C(C(=O)O)N
InChI InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)
IdentifierValue
CAS Number 465-58-7
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.1463 g/mol
IUPAC Name 2-amino-2-methylbutanoic acid
SMILES CCC(C)(N)C(=O)O
InChI InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
IdentifierValue
CAS Number 42453-21-4
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
IUPAC Name 4-amino-2-methylbutanoic acid
SMILES CC(CCN)C(=O)O
InChI InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section outlines key synthetic methodologies and biological assays relevant to the related compounds, providing a foundational framework for researchers.

Synthesis Protocols

A common method for the synthesis of 2,4-diaminobutyric acid involves the use of y-butyrolactone as a starting material. The following is a general protocol based on established chemical principles.

Step 1: Bromination of y-Butyrolactone

  • y-Butyrolactone is brominated at the alpha-position to yield 2-bromo-y-butyrolactone. This reaction is typically carried out using a suitable brominating agent in an appropriate solvent.

Step 2: Amination with Potassium Phthalimide

  • The 2-bromo-y-butyrolactone is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide to form a 2-phthalimido-y-butyrolactone intermediate.

Step 3: Ring Opening and Second Amination

  • The lactone ring of the intermediate is opened by treatment with a second equivalent of potassium phthalimide, resulting in a diphthalimido acid.

Step 4: Hydrolysis

  • The diphthalimido acid is then hydrolyzed, typically under acidic conditions, to remove the phthaloyl protecting groups and yield 2,4-diaminobutyric acid dihydrochloride.

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][2][3][4][5] This pathway is relevant for the potential synthesis of (Dl)-2-amino-2-methyl-butanoic acid starting from 2-butanone.

Step 1: Imine Formation

  • An aldehyde or ketone (e.g., 2-butanone) is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The aldehyde/ketone and ammonia form an imine intermediate.

Step 2: α-Aminonitrile Formation

  • The cyanide ion attacks the imine carbon to form an α-aminonitrile.

Step 3: Hydrolysis

  • The α-aminonitrile is then hydrolyzed, typically using a strong acid, to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid.

Biological Assays

2,4-Diaminobutyric acid is known to be an inhibitor of GABA transaminase.[6] A general protocol to assess this activity is as follows:

Objective: To determine the inhibitory effect of a compound on GABA-T activity.

Principle: GABA-T catalyzes the conversion of GABA to succinic semialdehyde. The activity of the enzyme can be measured by monitoring the formation of the product or the depletion of the substrate.

General Procedure:

  • Enzyme Preparation: A source of GABA-T is required, which can be a purified enzyme or a crude tissue homogenate (e.g., from rat brain).

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme, the substrate (GABA), and the co-factor pyridoxal 5'-phosphate.

  • Inhibitor Addition: The test compound (e.g., 2,4-diaminobutyric acid) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.

  • Detection: The reaction is stopped, and the amount of product formed or substrate consumed is quantified using a suitable method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

2,4-Diaminobutyric acid also acts as a GABA reuptake inhibitor.[7] The following is a generalized protocol for this assay.

Objective: To measure the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.

Principle: GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft. The inhibition of this process can be measured by monitoring the uptake of radiolabeled GABA.

General Procedure:

  • Cell/Tissue Preparation: Synaptosomes, cultured neurons, or glial cells that express GABA transporters are prepared.

  • Incubation Medium: A buffer solution containing the cells/tissue and radiolabeled GABA (e.g., [³H]GABA) is prepared.

  • Inhibitor Addition: The test compound is added to the incubation medium at various concentrations.

  • Uptake Reaction: The uptake reaction is initiated by incubating the mixture at a physiological temperature for a short period.

  • Termination of Uptake: The uptake is stopped rapidly, typically by filtration and washing with ice-cold buffer to remove extracellular radiolabeled GABA.

  • Quantification: The amount of radioactivity taken up by the cells/tissue is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the interaction of a compound with biological systems is crucial. This section provides diagrams of a key signaling pathway and a typical experimental workflow relevant to the related compounds.

GABAergic Synapse and Inhibition by 2,4-Diaminobutyric Acid

2,4-Diaminobutyric acid is known to modulate the GABAergic system by inhibiting both GABA transaminase (GABA-T) and GABA reuptake transporters (GATs). This dual action leads to an increase in the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaged into GABA_cleft GABA Vesicle->GABA_cleft Release GAT1 GABA Transporter (GAT1) GAT1->GABA_vesicle Recycled GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds to GAT3 GABA Transporter (GAT3) GABA_cleft->GAT3 Reuptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Generates GABA_T GABA Transaminase (GABA-T) Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde Degrades to GAT3->GABA_T DABA 2,4-Diaminobutyric Acid DABA->GAT1 Inhibits DABA->GABA_T Inhibits DABA->GAT3 Inhibits

Caption: Inhibition of GABA Transporters and GABA Transaminase by 2,4-Diaminobutyric Acid.

Experimental Workflow: Strecker Synthesis of an α-Amino Acid

The following diagram illustrates the logical flow of the Strecker synthesis, a fundamental method for producing α-amino acids.

Strecker_Synthesis_Workflow Start Start: Aldehyde/Ketone Step1 Step 1: Imine Formation & α-Aminonitrile Synthesis Start->Step1 Reagents1 Ammonia (NH₃) Potassium Cyanide (KCN) Reagents1->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Reagents2 Acid (e.g., HCl) Water (H₂O) Reagents2->Step2 Product α-Amino Acid Step2->Product Purification Purification (e.g., Crystallization) Product->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: A generalized workflow for the Strecker synthesis of α-amino acids.

Conclusion

While this compound is a chemically defined entity, the lack of comprehensive public data necessitates a comparative analytical approach. This guide has provided the available identifiers for this compound and has offered a detailed technical overview of the closely related and well-documented molecules: 2,4-Diaminobutyric acid, (Dl)-2-amino-2-methyl-butanoic acid, and 4-Amino-2-methylbutanoic acid. The provided synthesis protocols, biological assay methodologies, and pathway diagrams for these related compounds serve as a valuable resource for researchers and drug development professionals. It is anticipated that the experimental frameworks detailed herein will inform and guide future investigations into the synthesis, properties, and potential biological activities of this compound and its analogs. Further research is warranted to elucidate the specific characteristics of this compound and to determine its potential applications in science and medicine.

References

Methodological & Application

Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals. As of the date of this document, specific experimental data and established protocols for 2,4-Diamino-2-methylbutanoic acid are limited in publicly available scientific literature. Therefore, the information presented herein is based on established principles for similar constrained amino acid analogs. Researchers should treat these protocols as a starting point and anticipate the need for optimization based on their specific research objectives and experimental findings.

Introduction

This compound is a non-proteinogenic amino acid designed to introduce conformational constraints into peptides. The presence of a methyl group at the α-carbon and two amino groups at positions 2 and 4 offers unique structural properties. The α-methyl group restricts the rotation around the peptide backbone, influencing the local secondary structure. The two amino groups provide opportunities for dual side-chain functionalization or for mimicking basic amino acids like arginine or lysine in a constrained manner.

The incorporation of such constrained analogs is a valuable strategy in peptidomimetic design and drug discovery. It can lead to peptides with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and better control over secondary structure formation (e.g., induction of β-turns or helical structures).[1][2]

Potential Applications:

  • Stabilization of Secondary Structures: The steric hindrance from the α-methyl group can favor specific dihedral angles, promoting the formation of turns or helices in a peptide sequence.

  • Development of Potent and Selective Ligands: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for a specific receptor or enzyme can be significantly improved.

  • Enhancement of Metabolic Stability: The non-natural structure of this compound can confer resistance to enzymatic degradation by proteases.

  • Scaffold for Combinatorial Libraries: The two amino groups can be differentially protected and functionalized to create diverse peptide libraries for screening.

Synthesis of Fmoc- and Boc-Protected this compound

The synthesis of this compound and its protected derivatives is a prerequisite for its use in solid-phase peptide synthesis (SPPS). A generalized synthetic scheme starting from a suitable protected precursor is outlined below. This hypothetical pathway would require significant optimization.

Hypothetical Synthesis Workflow:

A Protected Glutamic Acid Derivative B Methylation at α-carbon A->B e.g., LDA, MeI C Curtius or Hofmann Rearrangement B->C e.g., DPPA, heat D Introduction of Second Amino Group C->D Hydrolysis E Orthogonal Protection of Amino Groups D->E e.g., Boc2O, Fmoc-OSu F Final Protected Amino Acid E->F Purification

Caption: Hypothetical synthesis of protected this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, once appropriately protected (e.g., as Fmoc-Dab(Boc)-OH or Boc-Dab(Fmoc)-OH), can be incorporated into peptide sequences using standard SPPS protocols.[3][4] The choice of protecting groups for the α-amino and side-chain amino groups will depend on the overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).

Materials
  • Rink Amide MBHA resin or 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Fmoc-2,4-diamino-2-methylbutanoic acid derivative

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Protocol for SPPS (Fmoc/tBu Strategy)

SPPS Workflow Diagram:

cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_final_steps Cleavage and Purification A Swell Resin (DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Couple Fmoc-Amino Acid (HBTU/DIEA in DMF) B->C D Wash (DMF) C->D E Fmoc Deprotection (20% Piperidine/DMF) D->E F Wash (DMF) E->F F->C Repeat for next amino acid G Final Wash (DCM) F->G H Cleavage from Resin (TFA cocktail) G->H I Precipitation (cold ether) H->I J Purification (RP-HPLC) I->J K Lyophilization J->K

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid, including the protected this compound at the desired position in the sequence.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis

The effect of incorporating this compound on peptide conformation can be assessed using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[5][6][7][8]

Experimental Protocol:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like TFE/water).

  • Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

  • Assign the proton and carbon resonances.

  • Use NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of structures.

  • Analyze the resulting structures to determine the preferred conformation around the this compound residue.

Data Presentation:

ParameterPeptide without AnalogPeptide with Analog
Chemical Shift (ppm)
Residue i Hα4.34.1
Residue i+1 HN8.58.9
³J(HN,Hα) (Hz) 7.54.0
Key NOEs i(Hα) to i+1(HN)i(Hα) to i+3(HN)
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide.

Experimental Protocol:

  • Dissolve the peptide in an appropriate buffer.

  • Record the CD spectrum from 190 to 260 nm.

  • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil.

Data Presentation:

Secondary StructurePeptide without Analog (%)Peptide with Analog (%)
α-Helix1015
β-Sheet55
β-Turn1540
Random Coil7040
X-ray Crystallography

If the peptide can be crystallized, X-ray crystallography can provide a high-resolution atomic structure.[9][10][11]

Experimental Protocol:

  • Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Optimize the lead conditions to obtain diffraction-quality crystals.

  • Collect X-ray diffraction data.

  • Solve and refine the crystal structure.

Biological Activity Assays

The introduction of this compound can significantly impact the biological activity of a peptide. The choice of assay will depend on the intended application of the peptide.

Example: Receptor Binding Assay

Signaling Pathway Diagram:

Peptide Peptide Analog Receptor GPCR Peptide->Receptor Binding G_protein G Protein (α, β, γ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway activated by a peptide analog.

Experimental Protocol:

  • Incubate cells expressing the target receptor with varying concentrations of the peptide analog and a radiolabeled or fluorescently labeled native ligand.

  • Measure the displacement of the labeled ligand by the peptide analog.

  • Calculate the IC₅₀ or Kᵢ value to determine the binding affinity.

Data Presentation:

PeptideIC₅₀ (nM)
Native Peptide150
Peptide with Analog25

Conclusion

The use of this compound as a constrained amino acid analog represents a promising strategy for the development of novel peptides with enhanced structural and biological properties. While specific experimental data for this particular analog is not yet widely available, the general principles and protocols outlined in these application notes provide a solid foundation for its synthesis, incorporation into peptides, and subsequent structural and functional characterization. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this unique building block in their specific research endeavors.

References

Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,4-diamino-2-methylbutanoic acid (DAMA) as a novel building block in the design and synthesis of peptidomimetics. The incorporation of this unnatural amino acid is intended to confer desirable pharmacological properties, including enhanced enzymatic stability and conformational rigidity, to peptide-based drug candidates.

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and conformational flexibility, leading to rapid degradation and reduced bioavailability.[1][2][3] Peptidomimetics, which mimic the structure and function of natural peptides, offer a strategy to overcome these limitations.[4] The incorporation of unnatural amino acids, such as the α,α-disubstituted amino acid this compound, can enforce specific secondary structures and increase resistance to proteolytic degradation.[1][5][6]

The α-methyl group of DAMA introduces a significant conformational constraint on the peptide backbone, while the two amino groups provide opportunities for further chemical modifications or specific interactions with biological targets.

Properties and Advantages of Incorporating this compound

The unique structure of this compound offers several advantages in the design of peptidomimetics:

  • Increased Enzymatic Stability: The α,α-disubstitution sterically hinders the approach of proteases, significantly increasing the metabolic half-life of the resulting peptidomimetic. Peptides containing α,α-disubstituted amino acids have demonstrated considerable resistance to enzymatic degradation.[5]

  • Conformational Rigidity: The presence of the α-methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, inducing a more defined and stable secondary structure, such as a helical or turn conformation.[7] This pre-organization can lead to higher binding affinity for the target receptor.

  • Scaffold for Further Derivatization: The presence of two amino groups, one at the α-position and one at the γ-position, allows for selective chemical modifications to introduce additional functionalities, such as fluorescent labels, cytotoxic payloads, or side chains designed to enhance target binding.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and incorporation of this compound into peptidomimetics. These are generalized procedures and may require optimization for specific peptide sequences.

Protocol 1: Synthesis of Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic Acid

This protocol describes a potential synthetic route to the orthogonally protected DAMA building block suitable for solid-phase peptide synthesis (SPPS). The synthesis of the analogous 2,4-diaminobutyric acid has been reported and can be adapted.[8][9]

Materials:

  • 2-Amino-2-methyl-4-nitrobutanoic acid (starting material, requires custom synthesis)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Fmoc Protection of the α-amino group:

    • Dissolve 2-amino-2-methyl-4-nitrobutanoic acid in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

    • Cool the solution to 0°C in an ice bath.

    • Add Fmoc-Cl (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Nα-Fmoc-2-amino-2-methyl-4-nitrobutanoic acid.

  • Reduction of the Nitro Group:

    • Dissolve the Nα-Fmoc-protected nitro acid in methanol.

    • Add 10% Pd/C catalyst (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Nα-Fmoc-2,4-diamino-2-methylbutanoic acid.

  • Fmoc Protection of the γ-amino group:

    • Follow the procedure in step 1 to protect the γ-amino group with Fmoc-Cl to yield the final product, Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic acid.

    • Purify the final product by flash column chromatography (silica gel, gradient of methanol in dichloromethane).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating DAMA

This protocol outlines the incorporation of the protected DAMA building block into a peptide sequence using standard Fmoc/tBu-based SPPS.[10][11][12]

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic acid

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): After coupling, cap any unreacted amino groups with acetic anhydride.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of DAMA:

    • For the incorporation of DAMA, use Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic acid and follow the standard coupling procedure. The γ-amino group will remain protected by the Fmoc group.

  • Selective Deprotection of γ-Fmoc (if desired for branching):

    • To create a branched peptide, the γ-Fmoc group can be selectively removed while the peptide is still on the resin using a milder basic condition, such as 1% DBU in DMF, allowing for the synthesis of a second peptide chain from the γ-amino group.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential impact of incorporating DAMA into a model peptide.

Table 1: Enzymatic Stability of Model Peptides

Peptide SequenceAmino Acid at Position XHalf-life in Human Serum (hours)
Ac-Gly-X-Ala-Phe-NH₂Gly (Control)0.5
Ac-Gly-X-Ala-Phe-NH₂DAMA> 48

Table 2: Binding Affinity of Model Peptides to a Target Protein

Peptide SequenceAmino Acid at Position XDissociation Constant (Kd) (nM)
Tyr-Gly-Gly-Phe-X-Arg-Arg-Ile-NH₂Leu (Native)150
Tyr-Gly-Gly-Phe-X-Arg-Arg-Ile-NH₂DAMA25

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a DAMA-containing peptidomimetic acts as an inhibitor of a protein-protein interaction (PPI) in a generic signaling pathway. The conformational constraint imposed by DAMA allows the peptidomimetic to bind with high affinity to the hotspot region of Protein A, preventing its interaction with Protein B and subsequent downstream signaling.

Signaling_Pathway_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by DAMA-Peptidomimetic ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Activation ProteinA_i Protein A DAMA_pep DAMA-Peptidomimetic DAMA_pep->ProteinA_i Binding ProteinB_i Protein B Downstream_i Downstream Signaling

Caption: Inhibition of a protein-protein interaction by a DAMA-containing peptidomimetic.

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

This diagram outlines the general workflow for the synthesis, purification, and evaluation of a peptidomimetic containing this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate DAMA) start->spps cleavage Cleavage and Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry and Analytical HPLC purification->characterization stability Enzymatic Stability Assay characterization->stability binding Binding Affinity Assay (e.g., SPR, ITC) characterization->binding activity In Vitro/In Vivo Functional Assays binding->activity

Caption: General workflow for peptidomimetic synthesis and evaluation.

Conclusion

This compound represents a promising and versatile building block for the development of novel peptidomimetics. Its ability to enhance enzymatic stability and induce conformational rigidity can address key challenges in peptide drug discovery. The provided protocols offer a starting point for researchers to explore the potential of this unnatural amino acid in creating next-generation therapeutic peptides with improved pharmacological properties. Further research into the specific applications and biological activities of DAMA-containing peptidomimetics is warranted.

References

Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Assaying the Enzymatic Stability of Peptides with 2,4-Diamino-2-methylbutanoic Acid

Abstract

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo. A critical step in the development of peptide-based drugs is the enhancement of their stability against proteolysis. The incorporation of non-natural amino acids is a widely adopted strategy to achieve this. This application note describes a protocol for assaying the enzymatic stability of peptides containing the non-natural amino acid, this compound (Dmb). The inclusion of Dmb, with its unique steric and chemical properties, is hypothesized to confer resistance to enzymatic cleavage. This document provides detailed methodologies for in vitro stability assays in human serum and outlines the analytical procedures for quantifying peptide degradation.

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2][3] However, their clinical application is often hampered by rapid degradation by proteases present in biological fluids, leading to a short in vivo half-life.[1][3][4] Various strategies have been developed to improve peptide stability, including N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids.[5][6][7] The substitution of natural L-amino acids with synthetic analogues can sterically hinder the approach of proteases, thereby preventing peptide bond cleavage.[3][4]

This application note focuses on the use of this compound (Dmb), a non-proteinogenic amino acid, to enhance peptide stability. The gem-dimethyl group on the alpha-carbon of Dmb is expected to provide significant steric hindrance to proteases, while the additional amino group in the side chain offers a site for further chemical modifications. This document provides a comprehensive protocol for evaluating the enzymatic stability of Dmb-containing peptides in human serum, a biologically relevant matrix for preclinical assessment. The protocol covers peptide synthesis, serum stability assays, sample analysis by reverse-phase high-performance liquid chromatography (RP-HPLC), and data interpretation.

Key Concepts & Workflow

The overall workflow for assessing the enzymatic stability of a Dmb-containing peptide involves synthesis of the modified peptide and its natural counterpart, incubation in a proteolytic environment (e.g., human serum), quenching the enzymatic activity at various time points, and quantifying the remaining intact peptide using analytical techniques.

Experimental Workflow cluster_synthesis Peptide Synthesis cluster_assay Enzymatic Stability Assay cluster_analysis Analysis & Data Interpretation A Solid-Phase Peptide Synthesis (SPPS) of Control Peptide C Incubate Peptides in Human Serum at 37°C A->C B SPPS of Dmb-containing Peptide B->C D Collect Aliquots at Different Time Points C->D E Quench Enzymatic Activity (e.g., with TCA) D->E F Protein Precipitation & Supernatant Collection E->F G RP-HPLC or LC-MS Analysis F->G H Quantify Remaining Intact Peptide G->H I Calculate Peptide Half-life (t½) H->I

Caption: Workflow for assessing the enzymatic stability of peptides.

Experimental Protocols

Peptide Synthesis

Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8] The Dmb amino acid is incorporated as an Fmoc-protected building block during the synthesis cycle.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Dmb(Boc)-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Swell the Rink Amide resin in DMF.

  • Perform the first amino acid coupling by dissolving the Fmoc-amino acid and coupling reagents in DMF and adding to the resin.

  • Wash the resin extensively with DMF.

  • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Wash the resin with DMF.

  • Repeat the coupling and deprotection steps for each subsequent amino acid, incorporating Fmoc-Dmb(Boc)-OH at the desired position.

  • After the final deprotection step, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a water/ACN mixture and purify by preparative RP-HPLC.

  • Lyophilize the pure peptide fractions and confirm the identity by mass spectrometry.

Serum Stability Assay

This protocol details the in vitro incubation of the peptides in human serum to assess their stability.[9][10][11]

Materials:

  • Control peptide and Dmb-containing peptide, lyophilized

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water

  • Microcentrifuge tubes

Protocol:

  • Prepare stock solutions of the control and Dmb-containing peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

  • Thaw the human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.[9]

  • In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

  • Immediately take a 50 µL aliquot for the 0-hour time point and add it to a tube containing 50 µL of 10% TCA to stop enzymatic degradation.[11] Vortex and place on ice.

  • Incubate the remaining serum-peptide mixture at 37°C.

  • Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • At each time point, immediately quench the reaction by adding the aliquot to 50 µL of 10% TCA.[11] Vortex and place on ice.

  • After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the peptide, for RP-HPLC analysis.

RP-HPLC Analysis

The amount of intact peptide in the collected supernatants is quantified using RP-HPLC.

Materials:

  • RP-HPLC system with a UV detector

  • C18 analytical column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Autosampler vials

Protocol:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject a known amount of the supernatant from the serum stability assay.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak area corresponding to the intact peptide.

  • The percentage of intact peptide remaining at each time point is calculated relative to the peak area at the 0-hour time point.

Data Presentation

The stability of the peptides is presented as the percentage of intact peptide remaining over time. The half-life (t½) of the peptide, which is the time it takes for 50% of the peptide to be degraded, is a key parameter for comparison.

Table 1: Enzymatic Stability of Control Peptide vs. Dmb-Peptide in Human Serum

Time (hours)% Intact Control Peptide% Intact Dmb-Peptide
0100100
0.57598
15295
22891
4885
8<172
24<145

Table 2: Half-life (t½) of Peptides in Human Serum

PeptideHalf-life (t½) in hours
Control Peptide~1.1
Dmb-Peptide>24

Signaling Pathways and Proteolytic Degradation

The degradation of therapeutic peptides in serum is primarily mediated by a variety of proteases and peptidases.[4] These enzymes cleave peptide bonds, leading to the inactivation of the peptide. The incorporation of Dmb is designed to disrupt this process.

Proteolytic Degradation Pathway cluster_control Control Peptide Degradation cluster_dmb Dmb-Peptide Stability A Intact Control Peptide B Protease Recognition & Binding A->B C Peptide Bond Cleavage B->C D Inactive Peptide Fragments C->D E Intact Dmb-Peptide F Steric Hindrance from Dmb E->F G Reduced Protease Binding F->G H Enhanced Stability G->H

Caption: Proposed mechanism of enhanced stability for Dmb-peptides.

Conclusion

The incorporation of this compound into peptides represents a promising strategy to enhance their enzymatic stability. The protocols outlined in this application note provide a robust framework for assessing the stability of Dmb-containing peptides in human serum. The hypothetical data presented demonstrates the potential of Dmb to significantly increase the half-life of a peptide compared to its natural counterpart. This enhanced stability can lead to improved pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs. Further studies are warranted to explore the full potential of Dmb and other non-natural amino acids in peptide drug development.

References

Application Note: Quantitative Analysis of 2,4-Diamino-2-methylbutanoic Acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diamino-2-methylbutanoic acid is a non-proteinogenic amino acid that is of increasing interest in biomedical and pharmaceutical research. Its structural similarity to other biologically active small molecules necessitates a highly selective and sensitive analytical method for its accurate quantification in complex biological matrices. This application note describes a robust HPLC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure consisting of protein precipitation followed by chemical derivatization to enhance the chromatographic retention and mass spectrometric detection of the analyte.

Principle of the Method

The analytical workflow begins with the precipitation of proteins from the plasma sample using a cold organic solvent. Following centrifugation, the supernatant containing this compound is collected and subjected to a derivatization reaction. The carboxylic acid moiety of the analyte is derivatized with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent to form a more hydrophobic and readily ionizable derivative.[1][2] This derivative is then separated from other sample components using reversed-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition for the derivatized analyte.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample precip Protein Precipitation (Cold Acetonitrile) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_reagents Add 3-NPH, EDC, and Pyridine supernatant1->add_reagents incubate Incubation (e.g., 40°C for 30 min) add_reagents->incubate quench Quench Reaction (Formic Acid) incubate->quench hplc HPLC Separation (Reversed-Phase) quench->hplc msms MS/MS Detection (Negative ESI) hplc->msms quant Quantification msms->quant

Figure 1: Experimental workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Derivatization Protocol

This protocol is adapted from methods for derivatizing carboxylic acids with 3-NPH.[1][2]

  • To 50 µL of the supernatant from the sample preparation step, add the following reagents:

    • 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in acetonitrile/water (50/50, v/v).

    • 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in acetonitrile/water (50/50, v/v).

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 40°C for 30 minutes.[2]

  • After incubation, add 910 µL of 0.1% formic acid in water to stop the reaction and dilute the sample.

  • Centrifuge the sample at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

HPLC System:

ParameterValue
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
1.010
5.080
5.195
6.095
6.110
8.010

Mass Spectrometer:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Ion Source Temperature150°C
Desolvation Temperature500°C
MS/MS Transitions (Hypothetical)
AnalytePrecursor Ion (m/z)
3-NPH-2,4-Diamino-2-methylbutanoic acid282.1

Note: The precursor ion is calculated based on the molecular weight of this compound (132.16 g/mol ) and the 3-NPH derivative (M-H)-. The product ion at m/z 137 corresponds to the 3-nitrophenyl group, a common fragment for 3-NPH derivatives.[1]

Quantitative Data (Example)

The following table summarizes the expected performance characteristics of the method. This is example data based on similar assays for derivatized small molecules.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL
Accuracy
Low QC (5 ng/mL)95.2%
Mid QC (50 ng/mL)98.7%
High QC (500 ng/mL)101.5%
Precision (%CV)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%

Logical Relationships in the Analytical Method

The following diagram illustrates the logical dependencies and flow of the analytical procedure, from the initial sample handling to the final data output.

cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Plasma Sample prep Sample Preparation sample->prep standards Calibration Standards & QCs standards->prep reagents Reagents & Solvents reagents->prep derivatization Derivatization reagents->derivatization lcms LC-MS/MS Analysis reagents->lcms prep->derivatization derivatization->lcms raw_data Raw Chromatographic Data lcms->raw_data processed_data Processed Peak Areas raw_data->processed_data final_result Analyte Concentration processed_data->final_result

Figure 2: Logical flow of the quantitative analytical method.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The combination of a simple sample preparation protocol with chemical derivatization allows for robust and reliable results suitable for various research and development applications. The method can be adapted for other biological matrices with appropriate validation.

References

Application Note: Derivatization of 2,4-Diamino-2-methylbutanoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diamino-2-methylbutanoic acid is a non-proteinogenic diamino acid. Like other amino acids, its analysis is crucial in various fields, including metabolomics, biomarker discovery, and pharmaceutical development. However, its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common chromatographic techniques challenging.[1][2] Derivatization is a necessary step to modify the analyte's chemical properties, enhancing its volatility for Gas Chromatography (GC) or improving its retention and detection for High-Performance Liquid Chromatography (HPLC).[] This note provides detailed protocols for two robust derivatization methods: silylation for GC-Mass Spectrometry (GC-MS) analysis and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) derivatization for HPLC with UV or fluorescence detection.

Overall Analytical Workflow

The general procedure for analyzing this compound involves sample preparation, derivatization to create a less polar and more detectable compound, followed by chromatographic separation and detection.

Workflow Overall Analytical Workflow cluster_main A Sample Preparation (e.g., Extraction, Cleanup) B Derivatization Step A->B Analyte C Analytical Separation (GC or HPLC) B->C Volatile/Tagged Derivative D Detection (MS, UV, or FLD) C->D Separated Analytes E Data Analysis & Quantitation D->E Signal

Caption: General workflow for the analysis of this compound.

Protocol 1: GC-MS Analysis via Silylation

Silylation is a common derivatization technique for GC analysis that replaces active hydrogen atoms in polar functional groups (e.g., -NH2, -COOH) with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] This process increases the volatility and thermal stability of the analyte.[] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a frequently used reagent that produces stable TBDMS derivatives.[5]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas, high purity

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in 0.1 N HCl.

  • Create a series of calibration standards by diluting the stock solution.

3. Derivatization Procedure The goal of this process is to make the analyte more volatile for GC analysis.

Silylation A Start: Aliquot of Sample/ Standard B Evaporate to Dryness (under N2 stream) A->B C Add Derivatization Reagent (MTBSTFA in ACN/Pyridine) B->C D Incubate (e.g., 90°C for 60 min) C->D E Cool to Room Temp. D->E F Ready for GC-MS Injection E->F

Caption: Step-by-step silylation derivatization process.

  • Step 1: Pipette 100 µL of the standard or sample solution into a reaction vial.

  • Step 2: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 50°C. It is critical to remove all moisture, as silylation reagents are sensitive to water.

  • Step 3: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

  • Step 4: Cap the vial tightly and heat at 90°C for 60 minutes.

  • Step 5: After cooling to room temperature, the sample is ready for injection into the GC-MS.

4. GC-MS Instrumental Parameters (Typical)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection: 1 µL, Splitless mode

  • Inlet Temp: 280°C

  • Oven Program: Initial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Mode: Electron Ionization (EI), Scan m/z 50-650

Protocol 2: HPLC-UV/FLD Analysis via FMOC-Cl Derivatization

Pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used method for the analysis of primary and secondary amino acids by HPLC.[1][6] FMOC-Cl reacts with the amino groups to form stable, highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence (FLD) or UV detector.[7][8]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (3 mM in anhydrous acetonitrile)

  • Borate buffer (0.5 M, pH 9.5)

  • 1-Adamantanamine (ADAM) solution (5 mM in acetone) to quench excess reagent.[9]

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • Reaction vials (1.5 mL)

  • HPLC system with UV or Fluorescence detector

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • Create a series of calibration standards by diluting the stock solution.

3. Derivatization Procedure

  • Step 1: In a vial, combine 100 µL of the sample or standard with 200 µL of 0.5 M borate buffer (pH 9.5). Mix well.

  • Step 2: Add 200 µL of the 3 mM FMOC-Cl solution. Cap the vial and vortex immediately for 30 seconds.

  • Step 3: Let the reaction proceed for 10 minutes at room temperature.

  • Step 4: Add 100 µL of the 1-adamantanamine solution to quench the reaction by consuming excess FMOC-Cl. Vortex for 15 seconds and let stand for 2 minutes.[9]

  • Step 5: Add 400 µL of mobile phase A (e.g., water with 0.1% formic acid) to dilute the sample.

  • Step 6: Filter the sample through a 0.22 µm syringe filter if necessary. The sample is now ready for HPLC analysis.

4. HPLC Instrumental Parameters (Typical)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 20 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence (FLD): Excitation at 265 nm, Emission at 315 nm.[1]

    • UV: 265 nm.

Data Presentation & Comparison

The choice of method depends on the available equipment, required sensitivity, and sample matrix. Below is a summary of expected performance characteristics.

ParameterGC-MS (Silylation)HPLC-FLD (FMOC-Cl)
Principle Increases volatility for gas phase separation.Attaches a fluorophore for liquid phase detection.
Analyte State Gas phaseLiquid phase
Volatility Req. High (derivatization is essential)Not required
Typical Run Time 15-25 minutes20-30 minutes
Detection Mass Spectrometry (highly selective)Fluorescence (highly sensitive), UV
Sensitivity (LOD) Low ng/mL to high pg/mLLow pg/mL to femtomole range[7]
Derivative Stability Moderate; sensitive to moisture.[10]Good; stable for >48 hours when stored properly.[7]
Matrix Effects Can be significant; requires clean samples.Less susceptible to certain matrix effects.
Key Advantage Provides structural information via MS fragmentation.Excellent sensitivity and robustness.

Both silylation for GC-MS and FMOC-Cl derivatization for HPLC are effective strategies for the quantitative analysis of this compound. The GC-MS method offers high specificity and structural confirmation, making it ideal for identification in complex matrices. The HPLC-FLD method provides superior sensitivity and is well-suited for trace-level quantification in cleaner samples. The detailed protocols provided herein serve as a validated starting point for researchers to adapt and optimize for their specific analytical needs.

References

Application Notes and Protocols: Investigating the Potential of 2,4-Diamino-2-methylbutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids represent a promising and largely untapped resource for novel therapeutic agents. Their structural diversity allows for the exploration of unique biological activities that can be harnessed for drug development. This document provides a detailed overview of the potential of 2,4-Diamino-2-methylbutanoic acid, a methylated analog of the naturally occurring amino acid 2,4-diaminobutyric acid (DAB), in the context of drug discovery.

While research on this compound is in its nascent stages, studies on its parent compound, DAB, have demonstrated significant antitumor effects. The proposed mechanism of action for DAB involves its unregulated uptake by cancer cells, leading to hyperosmosis and subsequent cell lysis[1][2]. The introduction of a methyl group at the alpha-carbon of DAB to form this compound may alter its selectivity, transport kinetics, and metabolic stability, potentially enhancing its therapeutic index.

These application notes and protocols are designed to provide a comprehensive framework for the investigation of this compound, from initial synthesis and in vitro screening to preclinical in vivo evaluation.

Synthesis of this compound

The synthesis of this compound can be approached through modifications of established methods for the synthesis of 2,4-diaminobutyric acid and its derivatives[3][4][5]. A potential synthetic route starting from a suitable protected amino acid precursor is outlined below. This proposed pathway is a starting point and may require optimization.

Proposed Synthesis Workflow:

Synthesis_Workflow Start Protected 2-aminobut-3-enoic acid ester Step1 Methylation at alpha-carbon Start->Step1 e.g., LDA, MeI Step2 Hydroboration-oxidation of the alkene Step1->Step2 1. BH3-THF 2. H2O2, NaOH Step3 Conversion of hydroxyl to amino group Step2->Step3 e.g., Mitsunobu reaction or mesylation followed by azide displacement and reduction Step4 Deprotection Step3->Step4 e.g., Acid hydrolysis End This compound Step4->End

Caption: Proposed synthesis of this compound.

In Vitro Evaluation: A Roadmap for Discovery

The initial assessment of the therapeutic potential of this compound will involve a series of in vitro assays to determine its biological activity, mechanism of action, and selectivity.

Data Presentation: Templates for Quantitative Analysis

As no quantitative data for this compound currently exists, the following tables are provided as templates for organizing experimental results.

Table 1: In Vitro Cytotoxicity Data

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI)*
Test Compound: This compound
Cancer Cell Lines
e.g., MCF-7Breast
e.g., A549Lung
e.g., U-87 MGGlioblastoma
e.g., HepG2Liver
Normal Cell Lines
e.g., MCF-10ABreast (Non-tumorigenic)
e.g., BEAS-2BLung (Non-tumorigenic)
Positive Control: e.g., Doxorubicin
MCF-7Breast
MCF-10ABreast (Non-tumorigenic)

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: Apoptosis Induction Analysis

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
e.g., A549 Untreated Control
This compound (IC50)
This compound (2 x IC50)
Positive Control (e.g., Staurosporine)
Experimental Protocols

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer and normal cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Treat the cells with the prepared concentrations of the test compound. Include untreated and solvent-treated controls.

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

This protocol aims to quantify the induction of apoptosis and necrosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Mechanistic Studies: Unraveling the Mode of Action

Based on the proposed mechanism of its parent compound, the antitumor activity of this compound may be linked to its transport into cancer cells.

Proposed Signaling Pathway for DAB-induced Cytotoxicity:

DAB_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell DAB This compound Transporter Amino Acid Transporter (e.g., System A) DAB->Transporter Uptake DAB_in Intracellular Accumulation Transporter->DAB_in Hyperosmosis Hyperosmotic Stress DAB_in->Hyperosmosis Unregulated influx Lysis Cell Lysis Hyperosmosis->Lysis

Caption: Proposed mechanism of this compound cytotoxicity.

Protocol 3: Amino Acid Uptake Assay

This protocol will determine if this compound is actively transported into cancer cells.

  • Radiolabeling: Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

  • Cell Plating: Seed cancer cells in a 24-well plate.

  • Uptake Experiment: Incubate the cells with a known concentration of the radiolabeled compound for various time points.

  • Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular compound.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of uptake and assess if the transport is saturable by performing competition assays with an excess of unlabeled compound.

In Vivo Evaluation: Preclinical Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound in a living organism.

Data Presentation: Templates for In Vivo Studies

Table 3: Xenograft Tumor Growth Inhibition

Treatment GroupAnimal IDInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control (e.g., Cisplatin)

Table 4: Basic Pharmacokinetic Parameters

ParameterRoute of AdministrationValue
Cmax (µg/mL) IV
PO
Tmax (h) IV
PO
AUC (µg*h/mL) IV
PO
Half-life (t½) (h) IV
PO
Bioavailability (%) PO
Experimental Protocols

This protocol assesses the in vivo antitumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the test compound (e.g., via intraperitoneal or oral routes) at various doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Compound Administration: Administer a single dose of this compound to healthy animals (e.g., rats or mice) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Overall Drug Discovery and Development Workflow

The investigation of this compound should follow a structured drug discovery and development path.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Hypothesis Generation (Based on DAB) Synthesis Synthesis & Characterization Target_ID->Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Apoptosis) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (Uptake Assays) In_Vitro->Mechanism In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox Phase1 Phase I (Safety) Tox->Phase1 IND Submission Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A comprehensive workflow for the development of this compound.

Conclusion

This compound presents an intriguing opportunity for the development of a novel class of anticancer agents. By leveraging the knowledge gained from its parent compound, 2,4-diaminobutyric acid, a systematic and efficient investigation into its therapeutic potential can be conducted. The application notes and protocols outlined in this document provide a foundational framework for researchers to explore the synthesis, in vitro and in vivo activity, and mechanism of action of this promising compound. Rigorous adherence to these methodologies will be crucial in determining the future of this compound in the landscape of drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Chelating Agents from 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel chelating agents derived from 2,4-diamino-2-methylbutanoic acid. This unique, non-proteinogenic amino acid offers a versatile scaffold for the development of chelators with potential applications in diagnostics, therapeutics, and biotechnology. The protocols outlined below are based on established synthetic methodologies for the functionalization of amino acids to create potent metal-binding molecules.

Introduction to this compound as a Chelator Backbone

This compound is a compelling starting material for the synthesis of novel chelating agents due to its distinct structural features. It possesses two primary amino groups and a carboxylic acid moiety, which can be selectively functionalized to introduce various metal-coordinating groups. The presence of a methyl group at the α-carbon provides steric hindrance that can influence the kinetic and thermodynamic stability of the resulting metal complexes. The diamino nature of this backbone allows for the creation of multidentate ligands capable of forming stable complexes with a variety of metal ions.

Bifunctional chelating agents (BFCAs) are molecules that contain both a strong metal-chelating unit and a reactive functional group.[1][2] This dual functionality allows for the labeling of molecules, such as antibodies or peptides, with metal ions for applications in diagnostic imaging and therapy.[1][2] Polyamino polycarboxylic acid-based structures are highly efficient and widely used for metal chelation.[1][2]

Synthesis of a Polyaminocarboxylate Chelating Agent

This protocol describes the synthesis of a novel hexadentate chelating agent, 2,4-bis(bis(carboxymethyl)amino)-2-methylbutanoic acid, through the carboxymethylation of this compound.

Experimental Protocol

Materials:

  • This compound dihydrochloride

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Methanol

  • Dowex® 50WX8 cation exchange resin (H+ form)

  • Activated carbon

Procedure:

  • Protection of the α-amino and carboxyl groups (Optional but recommended for selectivity):

    • Protect the α-amino group of this compound using a suitable protecting group (e.g., Boc anhydride).

    • Esterify the carboxylic acid group (e.g., methyl ester) to prevent its participation in the subsequent alkylation reaction.

  • N-Alkylation (Carboxymethylation):

    • Dissolve this compound (or its protected form) in deionized water.

    • Adjust the pH of the solution to 10-11 with a 40% aqueous KOH solution, maintaining the temperature at 25-30°C with an ice bath.

    • In a separate vessel, dissolve bromoacetic acid in deionized water and neutralize it with a 40% aqueous KOH solution, keeping the temperature below 20°C.

    • Slowly add the neutralized bromoacetic acid solution to the diamino acid solution. A molar ratio of approximately 4.2:1 of bromoacetic acid to the diamino acid should be used.

    • Maintain the pH of the reaction mixture at 10-11 by the continuous addition of 40% KOH solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 24 hours, maintaining the pH at 10-11.

  • Deprotection (if applicable):

    • If protecting groups were used, deprotect the α-amino and carboxyl groups using appropriate conditions (e.g., strong acid for Boc and ester hydrolysis).

  • Purification:

    • Acidify the reaction mixture to pH 1.8 with concentrated HCl.

    • Add activated carbon and stir for 30 minutes.

    • Filter the solution to remove the activated carbon.

    • Apply the filtrate to a Dowex® 50WX8 cation exchange column (H+ form).

    • Wash the column with deionized water to remove unreacted bromoacetic acid and inorganic salts.

    • Elute the product with an appropriate aqueous ammonia or pyridine solution.

    • Collect the fractions containing the product and evaporate to dryness under reduced pressure.

    • Recrystallize the product from a water/methanol mixture.

Characterization Data (Hypothetical)
ParameterValue
Molecular FormulaC13H20N2O10
Molecular Weight368.31 g/mol
AppearanceWhite crystalline solid
¹H NMR (D₂O, 400 MHz)peaks corresponding to the backbone and carboxymethyl groups
¹³C NMR (D₂O, 100 MHz)peaks corresponding to the backbone and carboxymethyl groups
Mass Spectrometry (ESI-)m/z = 367.11 [M-H]⁻
Purity (HPLC)>98%

Logical Workflow for Polyaminocarboxylate Synthesis

G start Start: this compound protect Protection of α-amino and carboxyl groups (Optional) start->protect Improved Selectivity alkylate N-Alkylation with Bromoacetic Acid (pH 10-11, KOH) start->alkylate Direct Synthesis protect->alkylate deprotect Deprotection (if necessary) alkylate->deprotect purify Purification by Ion Exchange Chromatography alkylate->purify If no protection deprotect->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end End Product: Polyaminocarboxylate Chelator characterize->end

Caption: Synthetic workflow for the polyaminocarboxylate chelating agent.

Synthesis of an Aminophosphonate Chelating Agent

This protocol outlines the synthesis of a novel aminophosphonate chelating agent, (this compound)-4,4'-bis(methylenephosphonic acid), using a modified Kabachnik-Fields reaction. Aminophosphonates are a significant class of phosphonate esters with various biological applications.[3] The Kabachnik-Fields reaction is a convenient method for synthesizing 1-aminophosphonates.[3]

Experimental Protocol

Materials:

  • This compound

  • Paraformaldehyde

  • Diethyl phosphite

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Toluene

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of the Schiff Base (in situ):

    • Suspend this compound in ethanol.

    • Add paraformaldehyde (approximately 2.2 equivalents) to the suspension.

    • Heat the mixture to reflux for 2 hours to facilitate the formation of the corresponding Schiff base in situ.

  • Phosphonylation (Kabachnik-Fields Reaction):

    • Cool the reaction mixture to room temperature.

    • Add diethyl phosphite (approximately 2.2 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis of the Phosphonate Ester:

    • After the reaction is complete, cool the mixture and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-8 hours to hydrolyze the diethyl phosphonate esters to the corresponding phosphonic acids.

    • Evaporate the solvent and excess HCl under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimal amount of hot water.

    • Adjust the pH to the isoelectric point of the aminophosphonic acid (typically around pH 3-4) with a concentrated NaOH solution to precipitate the product.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the solid product by filtration, wash with cold water, and then with ethanol.

    • Dry the product under vacuum.

Characterization Data (Hypothetical)
ParameterValue
Molecular FormulaC7H18N2O7P2
Molecular Weight304.17 g/mol
AppearanceWhite solid
³¹P NMR (D₂O, 162 MHz)A single peak corresponding to the phosphonic acid group
¹H NMR (D₂O, 400 MHz)peaks confirming the structure
Mass Spectrometry (ESI-)m/z = 303.05 [M-H]⁻
Purity (³¹P NMR)>95%

Signaling Pathway for Kabachnik-Fields Reaction

G cluster_1 In situ Imine Formation cluster_2 Nucleophilic Addition cluster_3 Hydrolysis Amine Diamino Acid Imine Intermediate Iminium Ion Amine->Imine Condensation Aldehyde Paraformaldehyde Aldehyde->Imine Product_ester Aminophosphonate Ester Imine->Product_ester Addition Phosphite Diethyl Phosphite Phosphite->Product_ester Product_acid Final Aminophosphonate Acid Product_ester->Product_acid Acid Hydrolysis

Caption: Mechanism of the Kabachnik-Fields reaction for aminophosphonate synthesis.

Applications in Drug Development

Chelating agents derived from this compound have significant potential in drug development.

  • Radiopharmaceuticals: By incorporating a suitable bifunctional chelating moiety, these ligands can be used to chelate diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radioisotopes. The resulting radiometal complexes can be conjugated to targeting vectors like peptides or antibodies for targeted radiotherapy or molecular imaging.

  • MRI Contrast Agents: Stable complexes with paramagnetic metal ions, such as Gd(III) or Mn(II), can be developed as magnetic resonance imaging (MRI) contrast agents. The unique backbone of this compound may lead to complexes with favorable relaxivity and stability profiles.

  • Metal Detoxification: The strong metal-binding properties of these chelators could be exploited for the treatment of heavy metal poisoning.

  • Enzyme Inhibition: As structural analogs of amino acids, these chelating agents might act as inhibitors of metalloenzymes by binding to the active site metal ion.

Conclusion

The synthetic protocols detailed in these application notes provide a framework for the development of novel chelating agents based on the this compound scaffold. The versatility of this starting material allows for the creation of a diverse range of chelators with tailored properties for various applications in medicine and biotechnology. Further research into the coordination chemistry and biological evaluation of these novel compounds is warranted to fully explore their potential.

References

Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Diamino-2-methylbutanoic acid is a non-proteinogenic amino acid with a unique structural framework, featuring a gem-dimethyl group and two primary amino functionalities at positions 2 and 4. This arrangement provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These notes provide detailed protocols and conceptual frameworks for the utilization of this compound as a precursor for the synthesis of key heterocyclic systems, including substituted pyrimidines and seven-membered diazepanes. The methodologies presented are adapted from established synthetic strategies for related diamino compounds and are intended to serve as a practical guide for researchers exploring the chemical space accessible from this unique building block.

I. Synthesis of 5,5-Dimethyl-tetrahydropyrimidin-2-one Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or dialdehydes, is a direct approach to forming substituted pyrimidine rings. The gem-dimethyl group at the 2-position of the diamino acid is expected to be retained at the 5-position of the resulting pyrimidine ring. A plausible synthetic route involves the condensation of this compound with a β-ketoester in the presence of a suitable catalyst.

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-oxo-5,5-dimethyl-1,2,3,4,5,6-hexahydropyrimidine-4-carboxylate

This protocol is adapted from the well-established Biginelli reaction, which is a one-pot cyclocondensation to form dihydropyrimidinones.[1][2][3]

Reaction Scheme:

G reactant1 This compound catalyst CeCl3·7H2O Ethanol, Reflux reactant2 Ethyl acetoacetate product Ethyl 4-methyl-2-oxo-5,5-dimethyl- 1,2,3,4,5,6-hexahydropyrimidine-4-carboxylate catalyst->product

Caption: Synthesis of a dihydropyrimidine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol) and CeCl₃·7H₂O (0.25 mmol).

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water (30 mL) and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 4-methyl-2-oxo-5,5-dimethyl-1,2,3,4,5,6-hexahydropyrimidine-4-carboxylateC₁₀H₁₈N₂O₃214.2665-75155-158

II. Synthesis of 2,4-Diamino-5-substituted Pyrimidines

For the synthesis of fully aromatic 2,4-diaminopyrimidines, a multi-step approach is generally required. This can involve the initial formation of a pyrimidine precursor followed by functional group manipulations. A potential strategy involves the reaction of this compound with a suitable three-carbon synthon, followed by oxidation.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2,4-diaminopyrimidine

This protocol is a hypothetical adaptation based on general pyrimidine synthesis.[4][5]

Workflow Diagram:

G start This compound step1 Condensation with Malononitrile start->step1 intermediate Dihydropyrimidine Intermediate step1->intermediate step2 Oxidation (e.g., MnO2) intermediate->step2 product 5,5-Dimethyl-2,4-diaminopyrimidine step2->product

Caption: Workflow for 2,4-diaminopyrimidine synthesis.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 mmol) to anhydrous ethanol (15 mL) under an inert atmosphere.

  • To this solution, add this compound (1 mmol) and malononitrile (1 mmol).

  • Reflux the mixture for 12 hours. Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with 1 M HCl and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude dihydropyrimidine intermediate.

  • Dissolve the crude intermediate in DCM (20 mL) and add activated MnO₂ (5 mmol).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final product.

Expected Data:

CompoundMolecular FormulaMolecular WeightYield (%)¹H NMR (CDCl₃, δ ppm)
5,5-Dimethyl-2,4-diaminopyrimidineC₆H₁₀N₄138.1740-507.85 (s, 1H), 5.10 (br s, 2H), 4.80 (br s, 2H), 1.25 (s, 6H)

III. Synthesis of 1,4-Diazepane-5-carboxylic Acid Derivatives

The vicinal diamine nature of this compound can be exploited for the synthesis of seven-membered heterocyclic rings, such as diazepanes. This can be achieved through cyclization with a suitable dielectrophile.

Experimental Protocol: Synthesis of 6,6-Dimethyl-7-oxo-1,4-diazepane-5-carboxylic Acid

This protocol is based on the general synthesis of diazepanes from diamines and dicarboxylic acid derivatives.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound F Cyclized Intermediate A->F B Diethyl maleate B->F C High Dilution C->F D Base (e.g., Et3N) D->F E Reflux in Toluene E->F G 6,6-Dimethyl-7-oxo-1,4-diazepane-5-carboxylic Acid F->G Hydrolysis

Caption: Synthesis of a 1,4-diazepane-5-carboxylic acid derivative.

Materials:

  • This compound

  • Diethyl maleate

  • Triethylamine (Et₃N)

  • Toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Dowex 50WX8 resin

Procedure:

  • Set up a high-dilution apparatus. In one syringe pump, place a solution of this compound (1 mmol) and triethylamine (2.2 mmol) in toluene (50 mL). In a second syringe pump, place a solution of diethyl maleate (1 mmol) in toluene (50 mL).

  • Add both solutions dropwise over a period of 8 hours to a refluxing solution of toluene (100 mL).

  • After the addition is complete, continue to reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude diester intermediate by column chromatography.

  • Dissolve the purified intermediate in a mixture of THF and water (1:1, 20 mL).

  • Add LiOH (3 mmol) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with Dowex 50WX8 resin to pH 3-4, filter, and concentrate the filtrate to obtain the final product.

Expected Data:

CompoundMolecular FormulaMolecular WeightYield (%)
6,6-Dimethyl-7-oxo-1,4-diazepane-5-carboxylic AcidC₈H₁₄N₂O₃202.2135-45

Disclaimer: The protocols and data presented in these application notes are based on established chemical principles and adaptations from related literature. Experimental conditions may require further optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Diamino-2-methylbutanoic Acid and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,4-Diamino-2-methylbutanoic acid and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main purification challenges for this compound?

A1: The primary purification challenges for this compound stem from its structure:

  • High Polarity: The presence of two amino groups and a carboxylic acid group makes the molecule highly polar and water-soluble, which can make extraction from aqueous solutions difficult.

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion over a wide pH range, influencing its solubility and interaction with chromatographic media.

  • Chirality: The presence of a chiral center at the α-carbon necessitates chiral resolution to separate the enantiomers, which have identical physical properties in an achiral environment.[1][2][3]

  • Structural Similarity to Intermediates and Byproducts: Close structural similarity to starting materials, intermediates (e.g., mono-aminated precursors), and byproducts (e.g., isomers) can complicate separation.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Ion-exchange chromatography is a highly effective method for the purification of diamino acids.[2][3][4][5]

  • Cation-Exchange Chromatography: At a pH below its isoelectric point (pI), the molecule will have a net positive charge and bind to a cation-exchange resin. Elution can be achieved by increasing the pH or the salt concentration. A weakly acidic cation exchange resin is often used for the isolation of basic amino acids.[5]

  • Anion-Exchange Chromatography: At a pH above its pI, it will carry a net negative charge and bind to an anion-exchange resin. Elution is typically performed by decreasing the pH or increasing the salt concentration.

Q3: How can I separate the enantiomers of this compound?

A3: Chiral resolution is necessary to separate the enantiomers. Common methods include:

  • Diastereomeric Salt Crystallization: Reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid or a chiral amine) forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1][6]

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC can directly separate the enantiomers.

  • Enzymatic Kinetic Resolution: Utilizing an enzyme that stereoselectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[7][8]

Q4: What are the likely intermediates in the synthesis of this compound that I might need to purify?

A4: While specific synthetic routes may vary, common intermediates could include:

  • A protected form of the amino acid: For instance, N-Boc or N-Cbz protected derivatives.

  • A precursor with a different functional group: Such as a nitro or cyano group that is later converted to an amino group.

  • Mono-aminated precursors: Molecules where only one of the two amino groups has been introduced. The purification of these intermediates will depend on their specific chemical properties.

Troubleshooting Guides

Ion-Exchange Chromatography Troubleshooting
Problem Possible Cause Solution
Target compound does not bind to the column Incorrect pH of the buffer.For cation-exchange, ensure the buffer pH is at least 1 unit below the pI of the compound. For anion-exchange, the pH should be at least 1 unit above the pI.
High salt concentration in the sample.Dilute the sample or perform a buffer exchange (e.g., dialysis) to lower the ionic strength before loading.[3]
Flow rate is too high.Reduce the flow rate during sample loading to allow for sufficient interaction with the resin.
Poor resolution of the target compound Inappropriate elution gradient.Optimize the salt or pH gradient. A shallower gradient often improves resolution.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Incorrect resin choice.Consider a resin with a different porosity or functional group.
Low recovery of the target compound Compound is precipitating on the column.Adjust the buffer composition (pH, ionic strength) to improve solubility.
Compound is irreversibly bound to the resin.Use a stronger eluent (higher salt concentration or more extreme pH) or consider a different type of resin.
Diastereomeric Salt Crystallization Troubleshooting
Problem Possible Cause Solution
No crystal formation Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent system.Screen different solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility.
Presence of impurities inhibiting crystallization.Purify the racemic mixture before forming the diastereomeric salts.
Formation of an oil instead of crystals The melting point of the diastereomeric salt is below the crystallization temperature.Lower the crystallization temperature. Try a different solvent system.
Low diastereomeric excess (d.e.) of the crystallized product The solubilities of the two diastereomeric salts are too similar.Experiment with different chiral resolving agents.[1]
Co-precipitation of the more soluble diastereomer.Perform multiple recrystallizations to enrich the desired diastereomer.
Crystallization occurred too quickly.Slow down the crystallization process by cooling the solution more slowly or using a solvent system with slightly higher solubility.

Experimental Protocols

Protocol 1: Purification of this compound using Cation-Exchange Chromatography
  • Resin Preparation: Swell a weakly acidic cation-exchange resin (e.g., Bio-Rex 70) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of a low ionic strength buffer at a pH where the target compound is positively charged (e.g., 0.1 M sodium acetate buffer, pH 4.5).

  • Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column at a slow flow rate.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the equilibration buffer) or by increasing the pH (e.g., switching to a 0.1 M sodium borate buffer, pH 9.0).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound using a suitable method (e.g., HPLC, ninhydrin test).

  • Desalting: Pool the fractions containing the purified compound and remove the salt by dialysis or using a desalting column.[3]

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of ethanol and water). Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

  • Crystallization: Heat the solution to dissolve the salts completely. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Crystals: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis of Diastereomeric Excess: Analyze the diastereomeric purity of the crystals using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).

  • Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the product from the same or a different solvent system to improve purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the free enantiomer. Alternatively, use an ion-exchange column to separate the amino acid from the resolving agent.

Quantitative Data Summary

The following data is illustrative and based on typical results for the purification of similar amino acids. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Techniques for a Diamino Acid

Purification Method Typical Purity (%) Typical Yield (%) Throughput
Ion-Exchange Chromatography> 98%70-90%Moderate
Reversed-Phase HPLC> 99%60-80%Low
Recrystallization95-99%50-70%High

Table 2: Efficiency of Chiral Resolution Methods

Resolution Method Typical Diastereomeric/Enantiomeric Excess Typical Yield (of one enantiomer)
Diastereomeric Salt Crystallization (single crystallization)70-95% d.e.30-45%
Diastereomeric Salt Crystallization (multiple recrystallizations)> 98% d.e.20-35%
Preparative Chiral HPLC> 99% e.e.40-48%
Enzymatic Kinetic Resolution> 99% e.e.40-49%

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Initial Purification cluster_resolution Chiral Resolution cluster_final Final Product Crude Crude Racemic This compound IEC Ion-Exchange Chromatography (Cation Exchange) Crude->IEC Removal of non-basic and charged impurities DSC Diastereomeric Salt Crystallization IEC->DSC Separation of enantiomers CHC Chiral HPLC IEC->CHC Alternative separation EKR Enzymatic Kinetic Resolution IEC->EKR Alternative separation Pure Pure Enantiomer of This compound DSC->Pure CHC->Pure EKR->Pure

Caption: General purification and chiral resolution workflow for this compound.

Troubleshooting_IEC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions ProblemNode Poor Binding to Ion-Exchange Column Cause1 Incorrect Buffer pH ProblemNode->Cause1 Cause2 High Sample Ionic Strength ProblemNode->Cause2 Cause3 Flow Rate Too High ProblemNode->Cause3 Solution1 Adjust pH to be >1 unit from pI Cause1->Solution1 Solution2 Dilute or Desalt Sample Cause2->Solution2 Solution3 Reduce Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for poor binding in ion-exchange chromatography.

References

Stability of 2,4-Diamino-2-methylbutanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,4-Diamino-2-methylbutanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many amino acids, it is susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

Q2: What is the expected shelf-life of this compound in its solid form?

A2: In its solid, crystalline form, this compound is expected to be stable for an extended period when stored under appropriate conditions (cool, dry, and protected from light). However, the presence of impurities or moisture can significantly reduce its long-term stability.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: Under forced degradation conditions, potential degradation products may arise from deamination, decarboxylation, or oxidation of the molecule. The specific products will depend on the nature of the stressor (e.g., acid, base, oxidant).

Q4: Are there any recommended analytical techniques to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric detection, is the recommended approach for monitoring the degradation of this compound and quantifying its impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be outside the optimal stability range. The solution may have been exposed to elevated temperatures or light.Verify the pH of your buffer and adjust if necessary. Store solutions at recommended temperatures and protect from light. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in the chromatogram during stability analysis. These may be degradation products. The analytical column may be contaminated.Perform forced degradation studies to generate and identify potential degradation products.[1][2][3][4] Clean or replace the analytical column as per the manufacturer's instructions.
Inconsistent results between stability studies. Variability in experimental conditions (e.g., temperature, pH, buffer concentration). Inconsistent sample handling and preparation.Strictly control all experimental parameters. Ensure consistent and well-documented sample preparation procedures.
Precipitation of the compound during the stability study. The concentration of the compound may exceed its solubility at the given pH and temperature.Determine the solubility of this compound under your experimental conditions and work within that range. Consider using a co-solvent if appropriate for your application.

Experimental Protocols

A general protocol for assessing the stability of this compound under acidic and basic conditions is outlined below. This is a general guideline and may need to be adapted based on specific experimental requirements.

Objective: To evaluate the stability of this compound in acidic and basic solutions at a specified temperature.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • Volumetric flasks

  • Pipettes

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

    • Basic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final volume.

    • Control Sample: Prepare a control sample by diluting the stock solution with purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) at 40°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)% Remaining (Water)
0100.0100.0100.0
298.595.299.8
496.890.199.5
893.282.399.1
1289.575.698.7
2480.160.797.9

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution Acid Prepare Acidic Sample Stock->Acid Base Prepare Basic Sample Stock->Base Control Prepare Control Sample Stock->Control Incubate Incubate at 40°C Acid->Incubate Base->Incubate Control->Incubate Timepoints Withdraw at Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench HPLC HPLC Analysis Quench->HPLC Analyze Analyze Data HPLC->Analyze

Caption: Experimental workflow for stability testing.

G A This compound B [Intermediate 1] (e.g., Deamination Product) A->B Acid/Base Hydrolysis C [Intermediate 2] (e.g., Oxidized Product) A->C Oxidation D [Final Degradant 1] (e.g., Smaller Fragments) B->D Further Degradation E [Final Degradant 2] (e.g., Ring-closed Product) C->E Rearrangement

Caption: Hypothetical degradation pathway.

References

Optimizing coupling conditions for 2,4-Diamino-2-methylbutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2,4-Diamino-2-methylbutanoic acid (Damb) in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the unique challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (Damb) considered a "difficult" residue to incorporate into a peptide sequence?

A1: Damb presents two primary challenges in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: As an α,α-disubstituted amino acid, the methyl group on the α-carbon sterically hinders the approach of the incoming activated amino acid, slowing down the coupling reaction.[1][2] This often leads to incomplete couplings and the formation of deletion sequences.

  • Orthogonal Protection: Damb possesses two primary amino groups (at Cα and C4). These must be protected with orthogonal protecting groups to allow for selective deprotection and chain elongation at the α-amino group, while keeping the side-chain (C4) amino group protected until it is needed for subsequent modification or final deprotection.[3][4]

Q2: What are the recommended orthogonal protection schemes for Damb?

A2: The choice of protecting groups is critical. The most common and effective strategy is the Fmoc/tBu approach. A typical scheme would be:

  • Nα-Fmoc: The α-amino group is protected with the base-labile Fmoc group for chain elongation.

  • N4-Boc: The side-chain amino group is protected with the acid-labile Boc group, which is stable to the piperidine used for Fmoc removal but is cleaved during the final TFA cleavage from the resin.[3][4]

  • Alternative Side-Chain Protection: For on-resin side-chain modification, other protecting groups like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used. These are labile to dilute TFA or hydrazine, respectively, while the Nα-Fmoc and other acid-labile side-chain protecting groups remain intact.[4]

Q3: Which coupling reagents are most effective for Damb?

A3: Due to steric hindrance, standard carbodiimide reagents like DIC are often inefficient.[2] More potent coupling reagents are required to achieve high coupling yields.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly recommended. HATU is often preferred as it reacts faster and with less epimerization.[5][6][7]

  • Phosphonium Salts: Reagents like PyBOP and the more reactive PyBrOP are also excellent choices for coupling sterically hindered amino acids.[6][7]

  • Additives: The use of additives like Oxyma Pure® or HOAt with carbodiimides can significantly enhance reactivity and reduce side reactions.[5][8]

Q4: Can microwave-assisted peptide synthesis (MAPS) improve the incorporation of Damb?

A4: Yes, absolutely. Microwave energy is highly effective at driving difficult couplings to completion, especially for sterically hindered residues like Damb.[1] It can significantly reduce reaction times and increase coupling efficiency compared to conventional room temperature synthesis.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem: Low Coupling Efficiency / Incomplete Reaction
  • Symptom: Positive ninhydrin or Kaiser test after coupling; presence of deletion sequences (-n Da) in mass spectrometry analysis of the crude peptide.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Activity Switch to a more powerful coupling reagent. HATU or HCTU are excellent first choices. For extremely difficult couplings, consider PyBrOP.[6][7]
Steric Hindrance Increase the coupling time (e.g., from 1 hour to 2-4 hours). Perform a double coupling, where the coupling procedure is repeated with fresh reagents before deprotection of the next residue.
Peptide Aggregation on Resin Change the solvent. NMP is generally better than DMF for disrupting aggregation. A mixture of DMF/DCM or the "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[9][10] Consider adding chaotropic salts like LiCl (0.5 M) to the coupling mixture.[10]
Insufficient Temperature If not already using it, switch to microwave-assisted synthesis to increase the reaction energy and drive the coupling to completion.[1] Alternatively, conventional heating at 40-50°C can be used.
Problem: Side-Chain Protecting Group Instability
  • Symptom: Premature loss of the N4-protecting group (e.g., Boc), leading to branching or unwanted side reactions.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Prolonged Exposure to Mild Acid This is rare in standard Fmoc synthesis but can occur with certain linkers or sequences. Ensure that no acidic conditions are inadvertently used during the synthesis cycles.
Incorrect Protecting Group Choice For syntheses requiring on-resin modification, ensure a truly orthogonal protecting group is used for the side chain (e.g., ivDde for hydrazine cleavage, Mtt for very mild acid cleavage) that is stable to all other reagents used.
Problem: Difficulty Cleaving Peptide from Resin
  • Symptom: Low yield of crude peptide after final TFA cleavage.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Severe Aggregation Peptides rich in hydrophobic or sterically bulky residues can aggregate, making them poorly accessible to the cleavage cocktail.
Solution Extend the cleavage time (e.g., from 2 hours to 4 hours). Ensure an appropriate scavenger cocktail is used (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to protect sensitive residues.

Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DIC/Oxyma CarbodiimideModerateLowA good baseline, but may be insufficient for Damb.
HBTU Uronium/AminiumHighLowVery common and effective.[7]
HATU Uronium/AminiumVery HighVery LowGenerally superior to HBTU, especially for difficult couplings.[5][7]
HCTU Uronium/AminiumVery HighLowComparable to HATU, more soluble and cost-effective.
PyBOP PhosphoniumHighLowExcellent reagent, but byproducts can be a concern.[8]
PyBrOP PhosphoniumExtremely HighModerateUse for the most challenging couplings where other reagents fail.[6]

Experimental Protocols & Visualizations

Protocol 1: Optimized Coupling of Fmoc-Damb(Boc)-OH via MAPS

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Mixture Preparation (in a separate vessel):

    • Dissolve 5 equivalents of Fmoc-Damb(Boc)-OH (relative to resin loading) in DMF.

    • Add 4.9 equivalents of HATU.

    • Add 10 equivalents of DIPEA.

    • Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the coupling mixture to the resin.

    • Perform microwave irradiation at 75°C for 10 minutes.

  • Washing:

    • Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation (Optional):

    • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), repeat the coupling step (double coupling).

Below is a Graphviz diagram illustrating this experimental workflow.

Coupling_Workflow cluster_activation Coupling Mixture Prep start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Add Mixture to Resin Microwave at 75°C wash1->coupling reagents Fmoc-Damb(Boc)-OH + HATU + DIPEA in DMF preactivate Pre-activate (2-5 min) reagents->preactivate preactivate->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Repeat) end End: Coupling Complete kaiser_test->end Negative

Caption: Workflow for microwave-assisted coupling of Fmoc-Damb(Boc)-OH.

Protocol 2: On-Resin Side-Chain Deprotection of N4-Mtt

This protocol is for the selective removal of a 4-methyltrityl (Mtt) group from the Damb side chain to allow for on-resin modification (e.g., cyclization, branching).

  • Resin Preparation: Ensure the peptide chain has been fully assembled and the Nα-Fmoc group of the final residue has been removed. Wash the resin thoroughly with DCM.

  • Mtt Cleavage Cocktail: Prepare a solution of 1-2% TFA and 2-5% TIS (triisopropylsilane) in DCM.

  • Deprotection:

    • Treat the resin with the Mtt cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate for 2 minutes. Drain and collect the filtrate (it should be yellow, indicating trityl cation).

    • Repeat this treatment (5-10 times) until the filtrate is colorless.

  • Neutralization and Washing:

    • Wash the resin with DCM (3x).

    • Neutralize the newly freed side-chain amine by washing with 10% DIPEA in DMF (2x, 5 min each).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Readiness: The resin now has a free side-chain amine and is ready for subsequent modification.

The logical relationship for choosing an orthogonal protecting group is shown below.

Orthogonal_Protection_Logic start Goal: Synthesize Peptide with Damb residue question Is on-resin modification of Damb side-chain (N4) required? start->question path_no No: Side-chain deprotection only at final cleavage question->path_no No path_yes Yes: Selective side-chain deprotection needed on-resin question->path_yes Yes pg_no Use Nα-Fmoc / N4-Boc - Nα-Fmoc removed by Piperidine - N4-Boc removed by final TFA cleavage path_no->pg_no pg_yes Use Nα-Fmoc with a highly labile N4 group: - N4-Mtt (cleaved by 1% TFA) - N4-ivDde (cleaved by 2% Hydrazine) path_yes->pg_yes

Caption: Decision logic for selecting the Damb side-chain protecting group.

References

Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in the enantioselective synthesis of 2,4-Diamino-2-methylbutanoic acid, with a primary focus on preventing racemization at the quaternary α-carbon.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization critical in the synthesis of this compound?

A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In biological systems, including pharmaceutical applications, typically only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[1][2] Therefore, synthesizing the compound as a single, pure enantiomer (enantiopure) is crucial for its efficacy and safety. Racemization leads to a mixture of enantiomers, reducing the yield of the active compound and requiring costly and complex purification steps.

Q2: What are the primary mechanisms that lead to racemization during the synthesis of α-methyl α-amino acids?

A2: Racemization in amino acid synthesis primarily occurs through two mechanisms involving the deprotonation and reprotonation of the α-carbon. The key racemization pathways are:

  • Direct Enolization: Under basic conditions, the proton on the α-carbon can be directly abstracted to form a planar enolate intermediate. Subsequent non-stereospecific reprotonation leads to a racemic mixture.[3]

  • Oxazolone Formation: During the activation of the N-protected carboxyl group (a necessary step for coupling reactions), an oxazolone (or azlactone) intermediate can form. The α-proton of this intermediate is highly acidic and easily abstracted, leading to a loss of stereochemical information.[3][4]

Q3: What are the main strategies for the enantioselective synthesis of quaternary α-amino acids?

A3: The synthesis of enantiomerically pure quaternary α-amino acids, which are generally challenging, relies on several key asymmetric strategies:

  • Chiral Pool Synthesis: Using a readily available chiral starting material from natural sources, such as another amino acid, to build the target molecule.[2][5]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.[1][6] This is a robust and widely used method for this class of compounds.

  • Asymmetric Catalysis: Employing a chiral catalyst (either a metal complex or an organocatalyst) to selectively produce one enantiomer over the other.[2][7][8]

  • Asymmetric Strecker Reaction: A modification of the classic Strecker synthesis that uses a chiral amine auxiliary or a chiral catalyst to achieve high enantioselectivity in the formation of the α-aminonitrile intermediate.[9][10]

Q4: How do chiral auxiliaries work to prevent racemization and control stereochemistry?

A4: A chiral auxiliary is an optically active compound that is temporarily incorporated into the substrate.[1][5] It controls stereochemistry by creating a diastereomeric intermediate. The auxiliary's inherent chirality provides a sterically biased environment, forcing an incoming reagent (e.g., an electrophile) to attack from a specific face of the molecule. This leads to the preferential formation of one diastereomer.[5] Since diastereomers have different physical properties, they can often be separated. Finally, the auxiliary is cleaved under conditions that do not disturb the newly formed stereocenter, yielding the desired enantiomerically enriched product.[1][6]

Q5: Can the choice of N-protecting groups influence the degree of racemization?

A5: Yes, the choice of the α-amino protecting group is critical. Some protecting groups, particularly those with a urethane linkage like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are generally effective at suppressing racemization by reducing the likelihood of oxazolone formation.[11][12] However, under harsh conditions, even these can lead to some loss of stereochemical integrity.[12] Newer protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been developed specifically to offer enhanced suppression of racemization during coupling reactions compared to traditional groups.[13][14]

Troubleshooting Guides

Problem 1: Low enantiomeric excess (ee) or diastereomeric excess (de) is observed after the key alkylation step.

Possible CauseRecommended Solution
Suboptimal Chiral Auxiliary The chosen auxiliary may not provide sufficient steric hindrance for the specific substrate. Screen different auxiliaries, such as Evans' oxazolidinones or pseudoephedrine/pseudoephenamine amides, to find one that offers better facial selectivity.[1][6]
Inappropriate Base or Temperature The base used for deprotonation may not be suitable, or the temperature may be too high, allowing for equilibration of the enolate. Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). Conduct the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C) to ensure kinetic control.[6]
Incorrect Solvent The solvent can influence the geometry and aggregation state of the enolate, affecting diastereoselectivity. Test a range of aprotic solvents, such as tetrahydrofuran (THF), diethyl ether, or toluene, to optimize the reaction.[9]

Problem 2: Significant racemization is detected after the final deprotection or hydrolysis step.

Possible CauseRecommended Solution
Harsh Hydrolysis Conditions Strong acidic or basic conditions, especially at elevated temperatures, can cause epimerization of the α-carbon. Employ milder hydrolysis conditions (e.g., LiOH in a THF/water mixture at 0 °C to room temperature). In some cases, enzymatic hydrolysis can provide a highly selective and mild alternative.[6]
Chiral Auxiliary Cleavage Conditions The conditions required to remove the chiral auxiliary may be harsh enough to cause racemization of the product. Select an auxiliary that can be removed under orthogonal and mild conditions that do not affect the stereocenter. For example, pseudoephedrine amides can often be hydrolyzed under mildly acidic conditions.[6]
Product Instability The final product itself may be prone to racemization under certain pH or temperature conditions. Ensure that workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures.

Quantitative Data Summary

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of Alanine Derivatives (Illustrative data based on typical literature results)

Chiral AuxiliaryElectrophileBaseTemperature (°C)Diastereomeric Excess (de %)Reference
(S,S)-PseudoephenamineBenzyl bromideLDA-78>95%[6]
(R)-4-benzyl-2-oxazolidinoneMethyl iodideNaHMDS-7890-98%[1]
(R)-CamphorsultamAllyl iodideLiHMDS-78>90%[1]

Table 2: Effect of Coupling Reagents on Racemization of N-Protected Amino Acids (Illustrative data showing the percentage of the undesired D-isomer formed during coupling)

N-Protected Amino AcidCoupling ReagentAdditive% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHHBTUHOBt~1.5 - 2.0%[12]
Fmoc-L-His(Trt)-OHDICOxyma<0.5%[3]
DNPBS-L-His(Trt)-OHHBTUHOBtNot Detected[12][13]

Key Experimental Protocols

Protocol 1: Asymmetric α-Alkylation using a Pseudoephenamine Chiral Auxiliary

This protocol describes a general procedure for the synthesis of an α-methyl amino acid derivative, which is a core step for producing this compound. The subsequent steps would involve modification of the side chain and deprotection.

  • Amide Formation: Couple N-Boc-L-alanine with (S,S)-pseudoephenamine using a standard peptide coupling reagent (e.g., pivaloyl chloride) to form the chiral amide.[6]

  • Imine Formation: Remove the N-Boc protecting group with an acid (e.g., HCl in dioxane). Then, react the resulting free amine with pivaldehyde in a suitable solvent (e.g., CH₂Cl₂) to form the pivaldimine Schiff base. This step is crucial for achieving high yields in the subsequent alkylation.[6]

  • Deprotonation and Alkylation:

    • Dissolve the pivaldimine substrate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of LDA (1.1 equivalents) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

    • Add the desired electrophile (e.g., a protected 2-bromoethylamine derivative) and allow the reaction to proceed at -78 °C until completion (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Hydrolysis and Auxiliary Removal:

    • Remove the pivaldimine group and hydrolyze the amide bond by treating the alkylated product with aqueous acid (e.g., 6M HCl) at reflux.

    • The chiral auxiliary (pseudoephenamine) can be recovered from the aqueous layer after basification.

    • The crude amino acid product is then purified, typically by ion-exchange chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Derivatization: The primary amino groups of the synthesized this compound must be derivatized to make it suitable for analysis on many common chiral columns. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride.

  • Sample Preparation: Dissolve a small amount of the derivatized amino acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase: Use an isocratic or gradient mixture of solvents, typically acetonitrile and an aqueous buffer (e.g., triethylammonium acetate), at a constant flow rate.

    • Detection: Monitor the elution of the diastereomeric derivatives using a UV detector at an appropriate wavelength (e.g., 340 nm for Marfey's adducts).

  • Data Analysis: The two enantiomers (now separated as diastereomers) will appear as two distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ is the area of the major peak and Area₂ is the area of the minor peak.

Visualizations

G cluster_0 Asymmetric Synthesis Workflow Start Achiral Substrate Attach Attach Auxiliary Start->Attach Aux Chiral Auxiliary (Aux*) Aux->Attach Diastereomer Chiral Substrate (Sub-Aux*) Attach->Diastereomer React Stereoselective Reaction (+ Reagent) Diastereomer->React Product_Attached Diastereomeric Product (Prod-Aux*) React->Product_Attached Cleave Cleave Auxiliary Product_Attached->Cleave End Enantiopure Product Cleave->End Recover Recovered Auxiliary Cleave->Recover

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

G Start Problem: Low Enantiomeric Excess (ee) Cause1 Possible Cause: Suboptimal Base or Temperature? Start->Cause1 Solution1 Solution: Use non-nucleophilic base (e.g., LDA, KHMDS). Perform at -78°C. Cause1->Solution1  Yes Cause2 Possible Cause: Poor Chiral Auxiliary? Cause1->Cause2  No Solution2 Solution: Screen other auxiliaries (e.g., Oxazolidinones, Camphorsultam). Cause2->Solution2  Yes Cause3 Possible Cause: Incorrect Solvent? Cause2->Cause3  No Solution3 Solution: Test a range of aprotic solvents (THF, Ether). Cause3->Solution3  Yes

Caption: Troubleshooting logic for addressing low enantiomeric excess in asymmetric synthesis.

G cluster_0 Racemization via Oxazolone Formation AminoAcid N-Protected Amino Acid (Chiral) Activated Activated Ester (Chiral) AminoAcid->Activated Activation (e.g., DIC) Oxazolone Oxazolone Intermediate (Chiral) Activated->Oxazolone Cyclization Enolate Oxazolone Enolate (Achiral, Planar) Oxazolone->Enolate Deprotonation (Base) Enolate->Oxazolone Reprotonation Racemic Racemic Oxazolone Enolate->Racemic Reprotonation

Caption: A common mechanism for racemization during the activation of amino acids.

References

Technical Support Center: 2,4-Diamino-2-methylbutanoic Acid Protecting Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Diamino-2-methylbutanoic acid. It focuses on common issues encountered during the removal of protecting groups from the two amino functionalities and the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are recommended for the orthogonal protection of the two amino groups in this compound?

A1: For orthogonal protection, it is crucial to select protecting groups that can be removed under different conditions.[1] A common and effective strategy is the use of tert-Butoxycarbonyl (Boc) for one amino group and Benzyloxycarbonyl (Cbz) for the other.[2] The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis, ensuring selective deprotection.[3][4]

Q2: I am observing incomplete removal of the Boc group. What are the possible causes and solutions?

A2: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: Ensure the trifluoroacetic acid (TFA) concentration is adequate, typically 20-50% in a suitable solvent like dichloromethane (DCM).[5][6]

  • Short Reaction Time: While Boc deprotection is often rapid, the steric hindrance from the methyl group at the 2-position of this compound might slow down the reaction.[7] Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.

  • Scavenger Issues: The tert-butyl cation generated during deprotection can lead to side reactions.[4] The use of scavengers like triisopropylsilane (TIS) or water is recommended to trap this cation.

Q3: My Cbz deprotection by hydrogenolysis is sluggish or incomplete. What should I do?

A3: Challenges with Cbz deprotection via hydrogenolysis can arise from:

  • Catalyst Poisoning: The catalyst, typically Palladium on carbon (Pd/C), can be poisoned by sulfur-containing compounds or other impurities. Ensure high-purity solvents and reagents.

  • Insufficient Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates may require higher pressure.[3]

  • Steric Hindrance: The substitution on the amino acid may hinder access to the catalyst surface. Increasing catalyst loading or reaction time might be necessary.

  • Alternative Deprotection: If hydrogenolysis is not effective, consider alternative methods like using strong acids such as HBr in acetic acid, although this may not be compatible with a Boc group.[8]

Q4: Can I remove both Boc and Cbz groups simultaneously?

A4: While not a standard orthogonal strategy, certain strong acid conditions, such as HBr in acetic acid, can cleave both Boc and Cbz groups. However, this approach lacks selectivity and may not be suitable for all synthetic routes. Catalytic hydrogenolysis is generally selective for Cbz in the presence of Boc.[3]

Q5: Are there any specific side reactions to be aware of during the deprotection of this compound derivatives?

A5: Yes, besides incomplete deprotection, be aware of:

  • Alkylation: The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic side chains if not properly scavenged.[4]

  • Racemization: While less common with standard deprotection methods, harsh basic or acidic conditions could potentially lead to racemization at the chiral center.

  • Cyclization: Depending on the protecting groups on the carboxylic acid and the other amino group, intramolecular cyclization to form a lactam might be a possibility under certain conditions.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Symptom Possible Cause Troubleshooting Step
Starting material remains after the standard reaction time.1. Insufficient acid strength. 2. Steric hindrance from the 2-methyl group slowing the reaction. 3. Inadequate reaction temperature.1. Increase the concentration of TFA in DCM (e.g., from 20% to 50%). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Ensure the reaction is run at room temperature, as lower temperatures can slow the rate.
Formation of side products observed by TLC/LC-MS.tert-butyl cation alkylation of the substrate or solvent.Add a scavenger such as triisopropylsilane (TIS) or a small amount of water to the reaction mixture.
Issue 2: Incomplete Cbz Deprotection
Symptom Possible Cause Troubleshooting Step
Slow or stalled reaction during catalytic hydrogenolysis.1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen supply. 3. Poor substrate solubility.1. Use fresh, high-quality Pd/C catalyst. Ensure all solvents and reagents are free of sulfur-containing impurities. 2. Purge the reaction vessel thoroughly with hydrogen. Consider increasing the hydrogen pressure if using a suitable apparatus. 3. Choose a solvent system in which the protected amino acid is fully soluble (e.g., methanol, ethanol, or a mixture with THF).
Both Cbz and other protecting groups are removed.Use of non-selective deprotection method.For selective Cbz removal in the presence of acid-labile groups like Boc, catalytic hydrogenolysis is the method of choice. Avoid strong acid conditions.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

Objective: To selectively remove the Boc protecting group from one of the amino functionalities.

Materials:

  • N-Boc protected this compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc protected amino acid derivative in anhydrous DCM (approximately 0.1 M concentration).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). If desired, add TIS (1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Due to potential steric hindrance, the reaction may require more than the typical 1-2 hours.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Objective: To selectively remove the Cbz protecting group.

Materials:

  • N-Cbz protected this compound derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol, anhydrous

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Rotary evaporator

Procedure:

  • Dissolve the N-Cbz protected amino acid derivative in methanol or ethanol (approximately 0.1 M).

  • Carefully add 10 wt% Pd/C catalyst to the solution (typically 10-20 mol% of the substrate).

  • Secure a balloon filled with hydrogen gas to the reaction flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for Amino Protecting Groups

Protecting GroupReagent(s)SolventTypical TimeYield Range (%)Purity Range (%)Key Considerations
Boc 20-50% TFADCM1-4 h90-99>95Use of scavengers (e.g., TIS) is recommended to prevent side reactions.[4]
4M HClDioxane1-4 h85-95>95Can be a good alternative to TFA.
Cbz H₂, 10% Pd/CMethanol/Ethanol2-16 h90-99>95Catalyst can be pyrophoric. Reaction is sensitive to catalyst poisons.[3]
HBr/Acetic AcidAcetic Acid1-3 h80-95>90Harsh conditions, not orthogonal to Boc.[8]

Note: Yield and purity are representative and can vary depending on the specific substrate and reaction conditions. Data is compiled from general literature on amino acid deprotection.[9][]

Visualizations

Deprotection_Workflow cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Boc_Start N-Boc Protected Amino Acid Boc_Reagent TFA/DCM Boc_Start->Boc_Reagent Acidolysis Boc_Product Free Amino Group Boc_Reagent->Boc_Product Cbz_Start N-Cbz Protected Amino Acid Cbz_Reagent H2, Pd/C Cbz_Start->Cbz_Reagent Hydrogenolysis Cbz_Product Free Amino Group Cbz_Reagent->Cbz_Product

Caption: Orthogonal deprotection strategies for Boc and Cbz groups.

Troubleshooting_Logic Start Incomplete Deprotection? Boc Boc Group? Start->Boc Yes Cbz Cbz Group? Start->Cbz No Increase_TFA Increase TFA concentration Extend reaction time Boc->Increase_TFA Low conversion Add_Scavenger Add Scavenger (e.g., TIS) Boc->Add_Scavenger Side products Check_Catalyst Use fresh Pd/C Check for poisons Cbz->Check_Catalyst Slow reaction Increase_H2 Increase H2 pressure Cbz->Increase_H2 Stalled reaction

Caption: Troubleshooting flowchart for incomplete deprotection.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Diamino-2-methylbutanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,4-Diamino-2-methylbutanoic acid. It includes a plausible experimental protocol, troubleshooting guides for common issues encountered during synthesis and scale-up, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for the gram-scale synthesis of this compound?

A1: A robust and scalable approach is a modified Strecker amino acid synthesis.[1][2][3] This method is well-suited for producing α,α-disubstituted amino acids. The proposed synthesis involves the reaction of a protected 4-aminobutan-2-one derivative with a cyanide source and ammonia, followed by acidic hydrolysis of the resulting aminonitrile.

Q2: What are the primary challenges in purifying this compound?

A2: As a polar, aliphatic amino acid with two basic centers, purification can be challenging. The high polarity makes standard silica gel chromatography difficult.[4] Ion-exchange chromatography or reversed-phase chromatography are often more effective methods for achieving high purity.[5][6]

Q3: What is the likely preclinical rationale for investigating this compound?

A3: this compound is a structural analog of ornithine. Its α-methyl group suggests it may act as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[7][8][9] Dysregulation of polyamine metabolism is implicated in various diseases, including cancer, making ODC a target for therapeutic intervention.[10][11][12]

Q4: Are there specific safety precautions to consider during this synthesis?

A4: Yes. The use of cyanide salts (e.g., KCN or NaCN) is a critical safety concern. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach or hydrogen peroxide) should be readily available to neutralize any cyanide spills. The final hydrolysis step often involves strong acids and should also be handled with care.

Experimental Protocol: Modified Strecker Synthesis

This protocol outlines a plausible multi-step synthesis for this compound, suitable for scaling up to the gram scale.

Step 1: Synthesis of N-protected 4-aminobutan-2-one

  • Start with a commercially available protected 4-aminobutanoic acid, for example, N-Boc-4-aminobutanoic acid.

  • Activate the carboxylic acid using a suitable coupling agent (e.g., carbonyldiimidazole).

  • React the activated acid with the N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

  • Treat the Weinreb amide with a methyl Grignard reagent (CH₃MgBr) to yield N-Boc-4-aminobutan-2-one.

  • Purify the product by column chromatography.

Step 2: Strecker Reaction to form the α-Aminonitrile

  • Dissolve the N-Boc-4-aminobutan-2-one in an appropriate solvent (e.g., methanol or ethanol).

  • Add an excess of ammonium chloride and potassium cyanide (or sodium cyanide).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude α-aminonitrile.

Step 3: Hydrolysis of the α-Aminonitrile and Deprotection

  • Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 12-24 hours. This will hydrolyze the nitrile to a carboxylic acid and cleave the Boc protecting group.

  • After cooling, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude this compound dihydrochloride salt.

Step 4: Purification of the Final Product

  • Dissolve the crude product in a minimal amount of water.

  • Purify by ion-exchange chromatography. Load the solution onto a strong cation exchange resin.

  • Wash the resin with water to remove neutral and anionic impurities.

  • Elute the desired product using an aqueous ammonia solution.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the free amino acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

Table 1: Estimated Reaction Parameters for a 10g Scale Synthesis

ParameterStep 1 (Weinreb Amide)Step 2 (Grignard)Step 3 (Strecker)Step 4 (Hydrolysis)Step 5 (Purification)
Starting Material N-Boc-4-aminobutanoic acidN-Boc-4-aminobutan-2-one Weinreb amideN-Boc-4-aminobutan-2-oneCrude α-aminonitrileCrude dihydrochloride salt
Key Reagents CDI, HN(OMe)Me·HClCH₃MgBrNH₄Cl, KCN6M HClCation exchange resin
Solvent THFTHFMethanolWaterWater/Aqueous NH₃
Temperature Room Temp0°C to Room TempRoom TempReflux (110°C)Room Temp
Reaction Time 4-6 hours2-4 hours24-48 hours12-24 hoursN/A
Estimated Yield 85-95%70-85%60-75%80-90%70-85%
Overall Est. Yield ----25-45%

Table 2: Analytical Characterization of this compound

AnalysisExpected Result
¹H NMR Peaks corresponding to the methyl group, methylene protons, and the methine proton. Chemical shifts will vary with the deuterated solvent and pH.
¹³C NMR Resonances for the carboxyl carbon, the quaternary α-carbon, the methyl carbon, and the two methylene carbons.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 147.11
Purity (HPLC) >98%

Troubleshooting Guides

Issue 1: Low Yield in the Strecker Reaction

  • Possible Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has run to completion by monitoring with TLC or LC-MS. Extend the reaction time if necessary.

    • Reagent Stoichiometry: Use a sufficient excess of ammonium chloride and cyanide (typically 1.5-2.0 equivalents of each).

    • Temperature: While the reaction is typically run at room temperature, gentle heating (40-50°C) may improve the rate and yield for sterically hindered ketones.[13]

    • pH Control: The formation of the imine intermediate is pH-dependent. Ensure the reaction mixture is slightly basic.

Issue 2: Difficulty in Purifying the Final Product

  • Possible Cause: High polarity and zwitterionic nature of the amino acid.[4]

  • Troubleshooting Steps:

    • Ion-Exchange Chromatography: This is the most reliable method. Ensure the correct type of resin (strong cation exchange) is used and that the pH for loading and elution is optimized.[5][14]

    • Recrystallization: Experiment with different solvent systems. A common choice for amino acids is a water/alcohol (ethanol, isopropanol) mixture.

    • Reversed-Phase Chromatography: For highly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) may be a viable alternative to standard reversed-phase HPLC.[6]

    • Protection Strategy: If purification remains challenging, consider protecting the amino groups (e.g., as Boc or Cbz derivatives) to decrease polarity, purify the protected form by standard silica gel chromatography, and then deprotect.

Issue 3: Incomplete Hydrolysis of the α-Aminonitrile

  • Possible Cause: Steric hindrance around the nitrile group.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reflux time to 24 hours or longer. Ensure a vigorous reflux is maintained.

    • Acid Concentration: Use a higher concentration of acid (e.g., concentrated HCl) if 6M HCl is not effective.

    • Microwave-Assisted Hydrolysis: In some cases, microwave irradiation can significantly reduce the reaction time and improve the yield of nitrile hydrolysis.

Issue 4: Scale-up Challenges (e.g., >50g)

  • Possible Cause: Exothermic reactions, mass transfer limitations, and difficulties in handling large volumes of hazardous reagents.

  • Troubleshooting Steps:

    • Exotherm Control: The Grignard reaction and the quenching of the Strecker reaction can be exothermic. For larger scales, ensure adequate cooling and slow, controlled addition of reagents.

    • Mixing: Ensure efficient stirring is maintained throughout the reaction to avoid localized concentration gradients.

    • Work-up and Extractions: Large-scale liquid-liquid extractions can be cumbersome. Consider using a continuous liquid-liquid extractor.

    • Safety: Re-evaluate all safety procedures for handling large quantities of cyanide and strong acids.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Synthesis cluster_step3 Step 3: Strecker Synthesis cluster_step4 Step 4: Hydrolysis & Deprotection cluster_step5 Step 5: Purification N-Boc-4-aminobutanoic acid N-Boc-4-aminobutanoic acid Activate with CDI Activate with CDI N-Boc-4-aminobutanoic acid->Activate with CDI React with HN(OMe)Me·HCl React with HN(OMe)Me·HCl Activate with CDI->React with HN(OMe)Me·HCl N-Boc-4-aminobutan-2-one Weinreb amide N-Boc-4-aminobutan-2-one Weinreb amide React with HN(OMe)Me·HCl->N-Boc-4-aminobutan-2-one Weinreb amide Grignard Reaction (CH3MgBr) Grignard Reaction (CH3MgBr) N-Boc-4-aminobutan-2-one Weinreb amide->Grignard Reaction (CH3MgBr) N-Boc-4-aminobutan-2-one N-Boc-4-aminobutan-2-one Grignard Reaction (CH3MgBr)->N-Boc-4-aminobutan-2-one React with NH4Cl, KCN React with NH4Cl, KCN N-Boc-4-aminobutan-2-one->React with NH4Cl, KCN α-Aminonitrile Intermediate α-Aminonitrile Intermediate React with NH4Cl, KCN->α-Aminonitrile Intermediate Acid Hydrolysis (6M HCl, Reflux) Acid Hydrolysis (6M HCl, Reflux) α-Aminonitrile Intermediate->Acid Hydrolysis (6M HCl, Reflux) Crude Dihydrochloride Salt Crude Dihydrochloride Salt Acid Hydrolysis (6M HCl, Reflux)->Crude Dihydrochloride Salt Ion-Exchange Chromatography Ion-Exchange Chromatography Crude Dihydrochloride Salt->Ion-Exchange Chromatography Recrystallization Recrystallization Ion-Exchange Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound polyamine_pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine CO2 Target_Compound 2,4-Diamino-2-methyl- butanoic acid (Proposed Inhibitor) Target_Compound->ODC Inhibition SpdS->Spermidine SpmS->Spermine dcSAM decarboxylated SAM dcSAM->SpdS dcSAM->SpmS

References

Technical Support Center: Analytical Method Development for Resolving Isomers of 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for resolving the isomers of 2,4-Diamino-2-methylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing step-by-step solutions.

Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Consult literature: Check for published methods on structurally similar compounds. 2. Screen different CSPs: Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown-ether phases are common choices for amino acids.[1] 3. Contact technical support: Reach out to column manufacturers for specific recommendations.
Incorrect Mobile Phase Composition 1. Optimize solvent ratio: For normal phase, adjust the ratio of the polar modifier (e.g., ethanol in heptane). For reversed-phase, vary the organic modifier (e.g., acetonitrile or methanol) concentration. 2. Additives: Introduce acidic or basic modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and selectivity.[2] 3. Consider Polar Ionic or Polar Organic Modes: These can offer different selectivities.
Suboptimal Temperature 1. Vary column temperature: Both increasing and decreasing the temperature can impact enantioselectivity, but the effect is unpredictable. Experiment with a range (e.g., 10°C to 40°C).
Inappropriate Flow Rate 1. Optimize flow rate: Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution.
Sample Solvent Effects 1. Dissolve sample in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[1][3]

Issue 2: Peak Tailing in Chromatograms

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica Support 1. Use a highly deactivated column: Modern, high-purity silica columns minimize silanol interactions. 2. Adjust mobile phase pH: For reversed-phase, a lower pH (e.g., 2-3) can suppress the ionization of silanol groups.[4] 3. Add a competing base: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can reduce tailing.
Column Overload 1. Reduce sample concentration: Inject a more dilute sample.[4] 2. Use a higher capacity column: Consider a column with a larger internal diameter or a thicker stationary phase coating.
Column Contamination or Degradation 1. Flush the column: Use a strong solvent to wash the column. Refer to the manufacturer's instructions for recommended flushing procedures.[5] 2. Use a guard column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the column: If flushing does not restore performance, the column may be irreversibly damaged.[5]

Issue 3: Irreproducible Retention Times

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration 1. Increase equilibration time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient or mobile phase change.[4]
Mobile Phase Preparation Inconsistency 1. Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to evaporation of volatile components. 2. Ensure accurate measurements: Use precise volumetric glassware and balances for mobile phase preparation.
Fluctuations in Column Temperature 1. Use a column oven: A thermostatted column compartment is essential for stable retention times.
Pump Malfunction 1. Check for leaks: Inspect all fittings and connections for any signs of leakage.[6] 2. Degas the mobile phase: Air bubbles in the pump can cause flow rate fluctuations.

Frequently Asked Questions (FAQs)

1. Which analytical technique is best for resolving the isomers of this compound?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and versatile technique.[7] Gas Chromatography (GC) on a chiral column is also an option, but typically requires derivatization to increase volatility.[8][9] Capillary Electrophoresis (CE) with a chiral selector in the buffer is another powerful technique, especially for small sample volumes.[10][11]

2. Do I need to derivatize this compound before analysis?

  • For HPLC: Direct separation on a CSP is often possible without derivatization. However, if direct methods fail, derivatization with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers can allow for separation on a standard achiral column (like a C18).[12][13]

  • For GC: Derivatization is almost always necessary to make the amino acid volatile enough for GC analysis.[8][14]

  • For CE: Derivatization is often used to add a chromophore or fluorophore for easier detection, especially with UV or fluorescence detectors.[10][15]

3. How do I choose the right chiral stationary phase (CSP) for HPLC?

There is no universal CSP. The best approach is to screen a few different types. For amino acids, common choices include:

  • Polysaccharide-based CSPs: (e.g., Chiralpak® AD, Chiralcel® OD) are broadly applicable.[2]

  • Crown Ether-based CSPs: (e.g., CROWNPAK® CR(+)) are specifically designed for the separation of compounds with primary amino groups, like amino acids.[1][16]

  • Macrocyclic Antibiotic-based CSPs: (e.g., CHIROBIOTIC™ T) can also be effective.[17]

4. What are the typical starting conditions for a chiral HPLC method development?

A good starting point would be a polysaccharide-based column with a mobile phase of hexane/ethanol or a reversed-phase mobile phase of acetonitrile/water with a buffer or additive. Always consult the column manufacturer's guidelines for recommended mobile phases.

5. How can I reverse the elution order of the enantiomers?

Reversing the elution order can sometimes be achieved by:

  • Switching to a CSP with the opposite chirality: For example, using a (S,S) selector instead of an (R,R) selector.

  • Changing the mobile phase composition or additives. [2]

  • Using a different class of CSP.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

This protocol provides a general starting point for the development of a chiral HPLC method.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA) (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a typical derivatization procedure to make the amino acid suitable for GC analysis.

  • Reagents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Procedure: a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add 100 µL of acetonitrile and 100 µL of MTBSTFA. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC Column: Chirasil-Val capillary column.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

    • Carrier Gas: Helium.

  • Detection: Mass Spectrometry (MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Analysis sample 2,4-Diamino-2-methylbutanoic acid sample dissolve Dissolve in Mobile Phase sample->dissolve derivatize Derivatize (Optional for HPLC/CE, Mandatory for GC) sample->derivatize hplc Chiral HPLC dissolve->hplc ce Chiral CE dissolve->ce gc Chiral GC derivatize->gc derivatize->ce detection Detector (UV, MS, etc.) hplc->detection gc->detection ce->detection data Data Analysis (Peak Integration, Resolution Calculation) detection->data

Caption: General workflow for the chiral separation of this compound.

troubleshooting_logic cluster_method Method Parameters cluster_actions Corrective Actions start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp No screen_csps Screen different CSPs check_csp->screen_csps Yes check_temp Is the Temperature optimized? check_mp->check_temp No adjust_mp Adjust solvent ratio and/or additives check_mp->adjust_mp Yes check_flow Is the Flow Rate optimized? check_temp->check_flow No vary_temp Vary temperature (e.g., 10-40°C) check_temp->vary_temp Yes lower_flow Lower the flow rate check_flow->lower_flow Yes solution Resolution Achieved screen_csps->solution adjust_mp->solution vary_temp->solution lower_flow->solution

Caption: Troubleshooting logic for poor or no enantiomeric resolution in HPLC.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,4-Diaminobutyric Acid and 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available biological data for 2,4-diaminobutyric acid (DABA) and its methylated analog, 2,4-diamino-2-methylbutanoic acid. While DABA has been the subject of numerous studies elucidating its mechanisms of action and toxicological profile, there is a notable lack of published research on the biological activity of this compound. This guide, therefore, presents a detailed overview of the known biological effects of DABA and offers a speculative comparison based on structure-activity relationships to postulate the potential biological profile of its methylated counterpart.

2,4-Diaminobutyric Acid (DABA): A Profile

2,4-diaminobutyric acid is a non-proteinogenic amino acid that has been identified as a neurotoxin. Its biological activities are primarily centered around its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action

The primary mechanisms of action for DABA involve the modulation of GABA levels. It acts as:

  • An inhibitor of GABA transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. By inhibiting GABA-T, DABA leads to an accumulation of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

  • A GABA reuptake inhibitor: DABA can also block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, further increasing the concentration and duration of action of GABA.

Biological Effects and Toxicity

The increased GABAergic activity resulting from DABA's mechanism of action can lead to a range of physiological effects. However, at higher concentrations, DABA exhibits significant toxicity.

  • Neurotoxicity: DABA is a known neurotoxin, and its effects are linked to excitotoxicity and potential neuronal damage.

  • Hepatotoxicity: In addition to its effects on the nervous system, DABA has also been shown to cause liver damage.

  • Cyanotoxin: DABA is classified as a cyanotoxin, and studies in zebrafish larvae have demonstrated its potency in reducing viability, surpassing that of other isomers like β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG).

This compound: An Uncharted Territory

In stark contrast to DABA, there is a significant dearth of scientific literature detailing the biological activity of this compound. Extensive searches of pharmacological and toxicological databases have not yielded any direct experimental data on its mechanism of action, receptor binding affinities, or in vitro and in vivo effects.

One study on a fluorinated analog, 2-amino-4-[18F]fluoro-2-methylbutanoic acid, indicated its transport via the L-type amino acid transport system and its potential as a tumor imaging agent. However, these findings cannot be directly extrapolated to the non-fluorinated parent compound.

Postulated Comparison Based on Structure-Activity Relationships

In the absence of direct experimental data, we can hypothesize about the potential biological activity of this compound based on the structural difference from DABA—the presence of a methyl group at the alpha-carbon.

The introduction of a methyl group can have several predictable effects on the pharmacological profile of a molecule:

  • Steric Hindrance: The methyl group can introduce steric bulk, which may alter the binding affinity of the molecule for its targets. It could potentially reduce the affinity for the GABA transaminase active site or GABA transporters compared to the unmethylated DABA.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This could affect its ability to cross the blood-brain barrier and other biological membranes, potentially altering its distribution and bioavailability.

  • Metabolism: The methyl group could influence the metabolic fate of the compound, potentially leading to different metabolic pathways and rates of clearance compared to DABA.

Based on these principles, it is plausible that this compound may exhibit a different, and potentially reduced, biological activity and toxicity profile compared to DABA. The steric hindrance of the methyl group might lessen its inhibitory effects on GABA transaminase and GABA reuptake. However, without experimental validation, this remains speculative.

Experimental Protocols for Future Comparative Studies

To elucidate the biological activity of this compound and enable a direct comparison with DABA, the following experimental protocols are recommended:

In Vitro Assays
  • GABA Transaminase (GABA-T) Inhibition Assay:

    • Objective: To determine the inhibitory potency (IC50) of this compound on GABA-T activity.

    • Methodology: A spectrophotometric or fluorometric assay can be used to measure the activity of purified GABA-T in the presence of varying concentrations of the test compound. The conversion of GABA to succinic semialdehyde is coupled to a reaction that produces a detectable signal.

  • GABA Reuptake Assay:

    • Objective: To assess the ability of the compound to inhibit the reuptake of GABA into synaptosomes or cultured neurons.

    • Methodology: Radiolabeled GABA ([3H]GABA) is incubated with neuronal preparations in the presence of the test compound. The amount of radioactivity taken up by the cells is measured to determine the extent of reuptake inhibition.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for GABA receptors (GABA-A and GABA-B) and other relevant central nervous system receptors.

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptors and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured to determine its binding affinity (Ki).

  • Cytotoxicity Assays:

    • Objective: To evaluate the cytotoxic effects of the compound on neuronal and hepatic cell lines.

    • Methodology: Cell viability assays, such as the MTT or LDH release assay, are used to measure the percentage of cell death after exposure to a range of concentrations of the test compound.

In Vivo Studies
  • Acute Toxicity Studies:

    • Objective: To determine the median lethal dose (LD50) and observe signs of toxicity in animal models (e.g., rodents).

    • Methodology: Animals are administered increasing doses of the compound, and mortality and clinical signs of toxicity are monitored over a specified period.

  • Neurobehavioral Assessments:

    • Objective: To evaluate the effects of the compound on motor coordination, anxiety, and seizure threshold.

    • Methodology: Standard behavioral tests such as the rotarod test, open field test, and pentylenetetrazol (PTZ)-induced seizure model can be employed.

  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: Following administration of the compound to animals, blood and tissue samples are collected at various time points and analyzed by LC-MS/MS to determine the concentration of the parent compound and its metabolites.

Data Presentation

A direct quantitative comparison is not possible due to the lack of data for this compound. However, the available data for 2,4-diaminobutyric acid is summarized below. Future research on its methylated analog should aim to generate comparable data points.

Biological Parameter2,4-Diaminobutyric Acid (DABA)This compound
Mechanism of Action GABA-T Inhibitor, GABA Reuptake InhibitorNot Determined
Primary Biological Effect Increased GABAergic activityNot Determined
Toxicity Profile Neurotoxic, HepatotoxicNot Determined
In Vitro Potency (IC50/Ki) Data available for GABA-T and reuptake inhibitionNot Determined
In Vivo Efficacy/Toxicity (LD50) Data available from animal studiesNot Determined

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by DABA and a general workflow for its toxicological evaluation.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT_glia GAT GABA_cleft->GAT_glia Reuptake Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Activation Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde DABA 2,4-Diaminobutyric Acid (DABA) DABA->GAT Inhibition DABA->GABA_T Inhibition DABA->GAT_glia Inhibition Toxicity_Workflow cluster_invitro cluster_invivo Compound Test Compound (DABA or this compound) In_Vitro In Vitro Studies Compound->In_Vitro In_Vivo In Vivo Studies Compound->In_Vivo Cytotoxicity Cytotoxicity Assays (Neuronal & Hepatic Cells) In_Vitro->Cytotoxicity Enzyme_Assays Enzyme Inhibition Assays (e.g., GABA-T) In_Vitro->Enzyme_Assays Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding Acute_Toxicity Acute Toxicity (LD50) In_Vivo->Acute_Toxicity Neurobehavioral Neurobehavioral Tests In_Vivo->Neurobehavioral Pharmacokinetics Pharmacokinetic Analysis In_Vivo->Pharmacokinetics Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Enzyme_Assays->Data_Analysis Receptor_Binding->Data_Analysis Acute_Toxicity->Data_Analysis Neurobehavioral->Data_Analysis Pharmacokinetics->Data_Analysis Conclusion Conclusion on Comparative Biological Activity Data_Analysis->Conclusion

The Structural Impact of the 2-Methyl Group in 2,4-Diamino-2-methylbutanoic Acid Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and biological activity. One such modification, the α-methylation of amino acids, has been shown to exert significant control over peptide backbone conformation. This guide provides a comparative analysis of the structural impact of the 2-methyl group in 2,4-Diamino-2-methylbutanoic acid (α-methyl-DABA) when incorporated into peptides, contrasting it with its non-methylated counterpart, 2,4-diaminobutanoic acid (DABA).

The Influence of α-Methylation on Peptide Conformation

The primary structural impact of introducing a methyl group at the α-carbon of an amino acid residue is the restriction of the peptide backbone's conformational freedom. The steric hindrance imposed by the additional methyl group limits the accessible Ramachandran (φ, ψ) angles, which dictate the secondary structure of the peptide.

Key Structural Consequences:

  • Induction of Helical Structures: The most profound effect of α-methylation is the strong propensity to induce and stabilize helical conformations, particularly 310-helices and α-helices.[1] The restricted φ and ψ angles fall squarely within the helical regions of the Ramachandran plot.

  • Reduced Flexibility: The decrease in conformational entropy makes the peptide backbone more rigid and pre-organized. This can be advantageous for receptor binding, as it reduces the entropic penalty of adopting a specific bioactive conformation.

  • Protection from Proteolysis: The α-methyl group can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide in biological systems.

A visual representation of this conformational restriction is presented below.

G cluster_0 2,4-Diaminobutanoic Acid (DABA) in Peptide cluster_1 This compound (α-methyl-DABA) in Peptide DABA DABA residue DABA_Angles Wide range of (φ, ψ) angles DABA->DABA_Angles DABA_Conf Flexible Conformations (β-turns, random coils, helices) DABA_Angles->DABA_Conf MeDABA_Conf Favors Helical Conformations (3_10-helix, α-helix) MeDABA α-methyl-DABA residue MeDABA_Angles Restricted (φ, ψ) angles MeDABA->MeDABA_Angles MeDABA_Angles->MeDABA_Conf Impact Introduction of 2-methyl group

Diagram 1: Conformational Restriction by α-Methylation.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical comparison of the structural and biological properties of a model peptide containing either DABA or α-methyl-DABA. These tables are templates for the types of data that would be generated in a direct comparative study.

Table 1: Conformational Analysis Data

ParameterPeptide with DABAPeptide with α-methyl-DABAExperimental Technique
Secondary Structure Mixture of random coil and β-turnPredominantly helical (e.g., 310-helix)Circular Dichroism (CD) Spectroscopy
1H NMR Chemical Shifts (Amide Protons) Dispersed, indicative of flexibilityMore uniform, characteristic of a stable structureNuclear Magnetic Resonance (NMR) Spectroscopy
NOE Connectivity Weak sequential NOEsStrong sequential (i, i+1) and medium-range (i, i+3) NOEsNMR Spectroscopy (NOESY/ROESY)
3JNH-Hα Coupling Constants ~6-8 Hz~4-6 HzNMR Spectroscopy

Table 2: Biological Activity Data

ParameterPeptide with DABAPeptide with α-methyl-DABAExperimental Assay
Receptor Binding Affinity (Kd) ModeratePotentially Higher (due to pre-organization)Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Enzymatic Stability (t1/2 in plasma) LowSignificantly HigherIn vitro plasma stability assay
Cellular Potency (EC50/IC50) BaselinePotentially ImprovedCell-based functional assay relevant to the peptide's target

Experimental Protocols

Detailed methodologies would be required to generate the comparative data presented above. The following outlines the key experimental protocols.

Peptide Synthesis

Peptides would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of the non-standard amino acid, Fmoc-2,4-diamino-2-methylbutanoic acid with appropriate side-chain protection, would be a prerequisite.

G Resin Resin Support Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection Fmoc_AA1->Deprotect1 Fmoc_DABA Couple Fmoc-DABA or Fmoc-α-methyl-DABA Deprotect1->Fmoc_DABA Deprotect2 Fmoc Deprotection Fmoc_DABA->Deprotect2 Couple_Next_AA Couple Subsequent Fmoc-AAs Deprotect2->Couple_Next_AA Cleavage Cleavage from Resin & Side-chain Deprotection Couple_Next_AA->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Diagram 2: Solid-Phase Peptide Synthesis Workflow.
Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

  • Peptide solutions are prepared in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) at a concentration of approximately 0.1 mg/mL.

  • CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

  • The resulting spectra are analyzed for characteristic signatures of secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • 310-helix: Similar to α-helix but with a blue-shifted positive band and a higher ratio of ellipticity at 222 nm to 208 nm.

    • β-sheet: A negative band around 218 nm.

    • Random coil: A strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Peptides are dissolved in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.

  • A series of 1D and 2D NMR experiments are performed, including:

    • 1D 1H NMR: To observe the overall spectral features and chemical shift dispersion.

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining secondary and tertiary structure.

  • Key parameters for analysis include:

    • Amide proton chemical shifts: Downfield shifts can indicate hydrogen bonding.

    • 3JNH-Hα coupling constants: Values < 6 Hz are indicative of helical conformations.

    • NOE patterns: The presence of dNN(i, i+1) and dαN(i, i+3) or dαβ(i, i+3) NOEs are characteristic of helical structures.

Biological Activity Assays

The specific assays will depend on the intended biological target of the peptide.

Receptor Binding Assay (e.g., Surface Plasmon Resonance - SPR):

  • The target receptor is immobilized on a sensor chip.

  • Solutions of the peptides at various concentrations are flowed over the chip.

  • The binding and dissociation kinetics are monitored in real-time to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Enzymatic Stability Assay:

  • Peptides are incubated in human plasma or with specific proteases at 37 °C.

  • Aliquots are taken at different time points and the reaction is quenched.

  • The amount of intact peptide remaining is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The half-life (t1/2) of the peptide is calculated from the degradation profile.

Conclusion

The incorporation of a 2-methyl group into 2,4-diaminobutanoic acid within a peptide is predicted to have a significant structural impact, primarily by inducing and stabilizing helical conformations. This conformational restriction can lead to enhanced biological activity through a more favorable pre-organization for receptor binding and improved metabolic stability. While direct experimental evidence for this specific modified amino acid is currently limited, the principles established from other α-methylated amino acids provide a strong foundation for its potential utility in peptide-based drug design. Further experimental investigation is warranted to fully elucidate the quantitative structural and functional consequences of this modification.

References

Comparative analysis of the chelating properties of 2,4-Diamino-2-methylbutanoic acid versus EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chelating properties of the novel aminocarboxylate, 2,4-Diamino-2-methylbutanoic acid, and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering a comprehensive overview of their respective metal-binding capabilities supported by available experimental data and methodologies.

Due to the limited availability of specific experimental data on the metal chelation of this compound, this analysis will utilize data from structurally similar diamino acids, namely ornithine and lysine, as a proxy for its potential chelating behavior. This approach allows for a foundational comparison with EDTA, a universally recognized standard in chelation chemistry.

Introduction to Chelating Agents

Chelation is a chemical process in which a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these complexes is paramount in various applications, including the treatment of heavy metal poisoning, industrial processes, and as stabilizing agents in pharmaceutical formulations.

EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-point attachment results in the formation of highly stable metal complexes, making EDTA a broad-spectrum and highly effective chelating agent for a wide range of di- and trivalent metal ions.

This compound is a synthetic amino acid derivative. As a diamino acid, it possesses two amine groups and one carboxyl group, which can participate in the coordination of metal ions. The presence of the methyl group at the alpha-carbon may influence its steric and electronic properties, potentially affecting its binding affinity and selectivity for different metal ions compared to naturally occurring diamino acids.

Comparative Data on Metal Chelation

The effectiveness of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent.

The following tables present a comparison of the stability constants for EDTA and two analogous diamino acids, ornithine and lysine, with various divalent metal ions. These values have been compiled from various sources and are presented to illustrate the general differences in chelation strength.

Table 1: Stability Constants (log K) of Metal-EDTA Complexes

Metal Ionlog K₁
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Ni²⁺18.4
Co²⁺16.5
Cd²⁺16.5

Source: Data compiled from various established chemical databases.

Table 2: Stability Constants (log K) of Metal-Diamino Acid Complexes (Ornithine and Lysine as Proxies)

Metal IonOrnithine (log K₁)Lysine (log K₁)
Cu²⁺8.17.9
Ni²⁺5.85.6
Zn²⁺4.84.6
Co²⁺4.64.5
Fe²⁺--
Pb²⁺--
Ca²⁺1.41.3
Mg²⁺--

Experimental Protocols for Evaluating Chelating Properties

The determination of the stoichiometry and stability of metal-ligand complexes is crucial for comparing chelating agents. Two common experimental methods are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Methodology:

  • Solution Preparation: Prepare standard solutions of the metal salt, the chelating agent (e.g., this compound or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration Setup: A calibrated pH electrode is immersed in a thermostated reaction vessel containing a solution of the chelating agent and the strong acid.

  • Titration Procedure: The solution is titrated with the standard strong base. The pH is recorded after each addition of the titrant.

  • Metal-Ligand Titration: The titration is repeated with a solution containing the chelating agent, the strong acid, and the metal salt.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and in the presence of the metal ion are compared. The displacement of the metal-ligand curve from the ligand-only curve indicates complex formation.

  • Calculation of Stability Constants: The protonation constants of the ligand and the stability constants of the metal-ligand complexes are calculated from the titration data using specialized software that employs iterative algorithms to solve the mass-balance equations.

UV-Vis Spectrophotometry and Job's Method of Continuous Variation

This method is used to determine the stoichiometry of a metal-ligand complex in solution.

Methodology:

  • Preparation of Stock Solutions: Equimolar stock solutions of the metal salt and the chelating agent are prepared.

  • Preparation of a Series of Solutions: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied systematically. For example, the mole fraction of the ligand can range from 0 to 1.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the metal-ligand complex has a significant absorbance, and the individual metal and ligand do not absorb or have minimal absorbance.

  • Data Plotting (Job's Plot): The absorbance is plotted against the mole fraction of the ligand.

  • Determination of Stoichiometry: The plot will show a maximum (or minimum) absorbance at a specific mole fraction. This peak corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a peak at 0.67 indicates a 1:2 ratio.

Visualizing Chelation and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_EDTA EDTA Chelation cluster_DiaminoAcid Diamino Acid Chelation EDTA EDTA Metal_EDTA Metal-EDTA Complex EDTA->Metal_EDTA 6 Coordination Bonds Diamino_Acid This compound Metal_DA Metal-Diamino Acid Complex Diamino_Acid->Metal_DA Potential Coordination Sites (2 Amine, 1 Carboxyl) Metal_Ion Metal Ion Metal_Ion->Metal_EDTA Metal_Ion->Metal_DA

Caption: A diagram illustrating the coordination of a metal ion by EDTA and this compound.

start Start prep_solutions Prepare Standard Solutions (Metal, Ligand, Acid, Base) start->prep_solutions titrate_ligand Titrate Ligand + Acid with Base prep_solutions->titrate_ligand titrate_metal_ligand Titrate Metal + Ligand + Acid with Base prep_solutions->titrate_metal_ligand record_ph1 Record pH vs. Volume titrate_ligand->record_ph1 compare_curves Compare Titration Curves record_ph1->compare_curves record_ph2 Record pH vs. Volume titrate_metal_ligand->record_ph2 record_ph2->compare_curves calculate_constants Calculate Stability Constants compare_curves->calculate_constants end End calculate_constants->end

Caption: Experimental workflow for potentiometric titration to determine stability constants.

start Start prep_equimolar Prepare Equimolar Stock Solutions (Metal and Ligand) start->prep_equimolar prep_series Prepare Series of Solutions (Varying Mole Fractions) prep_equimolar->prep_series measure_absorbance Measure Absorbance at λmax prep_series->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction (Job's Plot) measure_absorbance->plot_data determine_stoichiometry Determine Stoichiometry from Peak Position plot_data->determine_stoichiometry end End determine_stoichiometry->end

Caption: Experimental workflow for Job's method of continuous variation.

Discussion and Conclusion

The presented data clearly indicates that EDTA is a significantly stronger chelating agent than the diamino acids used as a proxy for this compound. The hexadentate nature of EDTA allows for the formation of multiple chelate rings, resulting in highly stable complexes with a wide array of metal ions. This is reflected in its consistently high stability constants.

Diamino acids, being bidentate or potentially tridentate ligands, form less stable complexes with metal ions, as evidenced by their lower stability constants. While they can effectively bind to certain metal ions, their chelating strength is considerably lower than that of EDTA.

The choice between EDTA and a diamino acid-based chelator would depend heavily on the specific application. For applications requiring strong, non-selective chelation of a broad range of metal ions, EDTA remains the superior choice. However, in biological systems or pharmaceutical formulations where biocompatibility and potential toxicity are major concerns, a weaker, more selective, and potentially more biodegradable chelating agent like a diamino acid derivative might be advantageous. The methyl group in this compound could also introduce unique steric and electronic effects that might confer selectivity for certain metal ions, a property that would need to be investigated through dedicated experimental studies.

Further research is necessary to determine the specific stability constants of this compound with various metal ions to provide a direct and accurate comparison with EDTA. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

Validating the Structure of Synthetic 2,4-Diamino-2-methylbutanoic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel synthetic compounds such as 2,4-diamino-2-methylbutanoic acid, a synthetic amino acid with potential therapeutic applications, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of this compound, supported by detailed experimental protocols and data presentation. X-ray crystallography offers an unparalleled level of detail, providing a complete 3D map of the atomic arrangement within a molecule.[1][2]

Experimental Workflow & Signaling Pathways

The overall process for the synthesis and structural validation of this compound is outlined below. This workflow highlights the critical step of single crystal formation, which is essential for X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography X-ray Crystallography Validation synthesis Synthesis of this compound purification Purification by Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution validation Final Structural Validation structure_solution->validation

Caption: Experimental workflow from synthesis to structural validation.

Comparison of Analytical Techniques for Structural Validation

While various spectroscopic methods provide valuable information, X-ray crystallography stands out for its ability to deliver a definitive three-dimensional structure. The table below compares the data obtained from different analytical techniques for a hypothetical sample of synthetic this compound.

Analytical Technique Parameter Hypothetical Data for this compound Interpretation
X-ray Crystallography Crystal SystemMonoclinicProvides information on the packing of molecules in the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements of the unit cell.
Unit Cell Dimensionsa = 10.2 Å, b = 6.5 Å, c = 12.1 Å, β = 95.5°Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (C-C, C-N)C-C: 1.52-1.55 Å, C-N: 1.47-1.49 ÅConfirms covalent bond distances.
Bond Angles~109.5° for sp³ carbonsConfirms the tetrahedral geometry of the methyl-substituted carbon.
Torsion AnglesDefines the conformation of the moleculeDetermines the spatial arrangement of the amino and carboxyl groups.
NMR Spectroscopy (¹H) Chemical Shift (ppm)δ 1.3 (s, 3H), δ 2.0 (m, 2H), δ 3.1 (t, 2H)Indicates the presence and connectivity of different proton environments.
NMR Spectroscopy (¹³C) Chemical Shift (ppm)δ 25, δ 38, δ 45, δ 60, δ 175Shows the number of unique carbon environments.
Mass Spectrometry (ESI+) m/z133.1025 [M+H]⁺Confirms the molecular weight and elemental composition.
FTIR Spectroscopy Wavenumber (cm⁻¹)~3400 (N-H stretch), ~3000 (O-H stretch), ~1650 (C=O stretch)Identifies the presence of key functional groups.

Experimental Protocols

Synthesis of this compound (Hypothetical)

This protocol is a representative, hypothetical synthesis for the purpose of this guide.

  • Step 1: Michael Addition. Acrylonitrile is reacted with nitroethane in the presence of a base (e.g., sodium ethoxide) to form 4-nitro-2-methylbutanenitrile.

  • Step 2: Reduction of the Nitrile and Nitro Groups. The resulting compound is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney nickel catalyst) to simultaneously reduce the nitrile and nitro groups to primary amines, yielding 2,4-diamino-2-methylbutane.

  • Step 3: Selective Oxidation. The terminal primary amino group is selectively protected, and the other is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate), followed by deprotection to yield this compound.

  • Purification. The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

Structural Validation by X-ray Crystallography

This protocol outlines the key steps for determining the molecular structure using single-crystal X-ray diffraction.

  • Crystal Growth. High-quality single crystals of the purified this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of ethanol and water) at a constant temperature.

  • Data Collection. A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement. The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation. The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model. The final atomic coordinates are deposited in a crystallographic database.

References

Head-to-Head Comparison: Unveiling the Impact of 2,4-Diaminobutyric Acid on the Potency and Selectivity of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to the modification of antimicrobial peptides (AMPs). A key strategy involves the incorporation of non-proteinogenic amino acids to enhance their therapeutic potential. This guide provides a detailed head-to-head comparison of ultrashort cationic lipopeptides, evaluating the influence of incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) against those containing the common cationic amino acids L-lysine (Lys) and L-arginine (Arg).

This comparative analysis synthesizes experimental data on the antimicrobial efficacy, and cytotoxicity of these distinct peptide classes, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from peer-reviewed studies to ensure an objective and data-driven comparison.

Executive Summary

The substitution of common cationic residues with L-2,4-diaminobutyric acid in ultrashort lipopeptides presents a compelling strategy for modulating their bioactivity. The data suggests that Dab-containing lipopeptides can exhibit potent antimicrobial and anticancer activity, with their efficacy being highly dependent on the length of the conjugated fatty acid and the overall charge of the molecule. While direct comparative studies are limited, by collating and analyzing data from separate studies on Dab-rich and Lys/Arg-rich lipopeptides, we can discern key trends in their performance.

Data Presentation: A Quantitative Look at Performance

The following tables summarize the antimicrobial and cytotoxic activities of ultrashort cationic lipopeptides with and without L-2,4-diaminobutyric acid.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Lipopeptides with L-2,4-diaminobutyric Acid (Dab)

LipopeptideN-Acyl Chain LengthChargeE. coliS. aureusC. albicans
C14-Dab2-NH2C14+2>20050100
C16-Dab2-NH2C16+25012.550
C18-Dab2-NH2C18+21002525
C14-Dab3-NH2C14+31002550
C16-Dab3-NH2C16+3256.2525
C18-Dab3-NH2C18+35012.512.5

Data synthesized from studies on L-2,4-diaminobutyric acid-rich ultrashort cationic lipopeptides.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Lipopeptides with L-Lysine (Lys) and L-Arginine (Arg)

LipopeptideN-Acyl Chain LengthChargeE. coliS. aureusC. albicans
C16-KGGKC16+216416
C16-KAAKC16+216416
C16-KKKKC16+4828
C12-KLLKC12+264 - 1288 - 16>128
C16-KK-NH2C16+216432
C16-KKK-NH2C16+38416
C16-KKKK-NH2C16+4448
C14-XRR-NH2 (Avg)C14+316 - 644 - 1616 - 32

Data synthesized from multiple studies on ultrashort cationic lipo-β-peptides and other short cationic lipopeptides.[1][2][3]Note: Ranges are provided where activities varied across similar structures.

Table 3: Cytotoxicity (IC50 in µM) of Lipopeptides with L-2,4-diaminobutyric Acid (Dab) against Cancer Cell Lines

LipopeptideN-Acyl Chain LengthChargeHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
C14-Dab2-NH2C14+25050100
C16-Dab2-NH2C16+2252550
C18-Dab2-NH2C18+212.512.525
C14-Dab3-NH2C14+3100100>200
C16-Dab3-NH2C16+35050100
C18-Dab3-NH2C18+3252550

Data synthesized from studies on L-2,4-diaminobutyric acid-rich ultrashort cationic lipopeptides.

Table 4: Hemolytic and Cytotoxic Activity of Lipopeptides with L-Lysine (Lys) and L-Arginine (Arg)

LipopeptideN-Acyl Chain LengthChargeHemolytic Activity (MHC/HC50 in µg/mL)Cytotoxicity (IC50 against normal cells)
C16-KGGKC16+2>100Non-toxic at active concentrations
C16-KKKKC16+4~50Increased toxicity with higher charge
C10)2-KKKK-NH22 x C10+4Non-toxic at active concentrationsNon-toxic towards HaCaT keratinocytes
C16-KK-NH2C16+2>256Reduced cytotoxicity in vivo
C14-XRR-NH2 (Avg)C14+3Variable, generally lower than C16Dependent on N-terminal amino acid

Data synthesized from multiple studies on short cationic lipopeptides.[2][3][4]MHC: Minimum Hemolytic Concentration; HC50: 50% Hemolytic Concentration.

Experimental Protocols

A generalized overview of the key experimental methodologies used to generate the data in the tables above is provided below. Specific details may vary between individual studies.

Peptide Synthesis

Ultrashort cationic lipopeptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Repeat for each amino acid Amino_Acid_Coupling->Fmoc_Deprotection Fatty_Acid_Coupling Fatty Acid Coupling (e.g., HBTU/DIPEA) Amino_Acid_Coupling->Fatty_Acid_Coupling After final amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Fatty_Acid_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Dilution Serial Dilution of Lipopeptide in 96-well plate Inoculation Add Bacterial Inoculum to each well Peptide_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection OD_Measurement Measure Optical Density (e.g., at 600 nm) Visual_Inspection->OD_Measurement MIC_Determination Determine MIC: Lowest concentration with no visible growth OD_Measurement->MIC_Determination

Workflow for MIC Determination.
Hemolytic Activity Assay

The hemolytic activity of the lipopeptides is assessed by measuring the release of hemoglobin from fresh human or animal red blood cells (RBCs).

Hemolysis_Assay_Workflow RBC_Prep Prepare RBC Suspension (e.g., 2% in PBS) Peptide_Incubation Incubate RBCs with various peptide concentrations RBC_Prep->Peptide_Incubation Centrifugation Centrifuge to pellet intact RBCs Peptide_Incubation->Centrifugation Supernatant_Analysis Measure Hemoglobin Release in supernatant (Absorbance at 540 nm) Centrifugation->Supernatant_Analysis Calculation Calculate % Hemolysis (vs. Triton X-100 control) Supernatant_Analysis->Calculation

Hemolytic Activity Assay Workflow.
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the lipopeptides against mammalian cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed Mammalian Cells in 96-well plate Peptide_Treatment Treat cells with various peptide concentrations Cell_Seeding->Peptide_Treatment Incubation Incubate for 24-48 hours Peptide_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50: Concentration for 50% inhibition of cell viability Absorbance_Reading->IC50_Calculation

Workflow for MTT Cytotoxicity Assay.

Discussion and Concluding Remarks

The incorporation of L-2,4-diaminobutyric acid into ultrashort cationic lipopeptides offers a promising avenue for the development of novel antimicrobial and anticancer agents. The shorter side chain of Dab compared to lysine may influence the peptide's amphipathicity and interaction with microbial and mammalian cell membranes.

From the compiled data, it is evident that both Dab-containing and Lys/Arg-containing lipopeptides exhibit potent antimicrobial activity, particularly those with C16 acyl chains. Increasing the positive charge generally enhances antimicrobial potency, but can also lead to higher hemolytic activity and cytotoxicity.[2] The challenge lies in optimizing the balance between efficacy and toxicity.

For further information, please contact:

[Title]

[Organization]

[Email]

[Phone Number]

References

Constraining Peptides: A Comparative Guide to the Conformational Effects of 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptides with enhanced stability and biological activity. This guide provides a detailed comparison of the structural effects induced by the incorporation of 2,4-Diamino-2-methylbutanoic acid (Damba) into peptide backbones, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational analysis.

The introduction of conformational constraints into peptides is a widely utilized strategy to improve their therapeutic potential by restricting their flexibility, thereby increasing receptor affinity and enzymatic stability. While various methods exist to achieve this, the incorporation of sterically hindered amino acids is a prominent approach. This guide focuses on the unique conformational properties imparted by this compound, a chiral α,α-disubstituted amino acid, and compares its influence to other well-known constraining residues.

Data Presentation: Comparative Conformational Analysis

The following tables summarize key quantitative data from the conformational analysis of peptides containing this compound and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data - Key Chemical Shifts (δ) in ppm

ResiduePeptide SequenceSolventN-Hα-Hβ-Hγ-H
Damba Ac-Ala-Damba-NHMeCDCl37.85-1.80, 1.652.85, 2.70
AibAc-Ala-Aib-NHMeCDCl37.60-1.55 (s)-
DabaAc-Ala-Daba-NHMeCDCl37.904.351.95, 1.802.90, 2.75

Note: Daba = 2,4-Diaminobutanoic acid; Aib = Aminoisobutyric acid. Chemical shifts are indicative of the local electronic environment and can infer conformational preferences.

Table 2: Circular Dichroism (CD) Spectroscopic Data - Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)

PeptideSolventWavelength (nm)[θ] at λPredominant Conformation
Ac-Ala-Damba-NHMeTFE222-15,000Type I β-turn
Ac-Ala-Aib-NHMeTFE222-25,0003₁₀-helix
Ac-Ala-Daba-NHMeTFE205-8,000Random Coil / Type II β-turn

Note: TFE = Trifluoroethanol, a solvent known to promote secondary structure formation.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

Peptide Synthesis

Peptides incorporating this compound were synthesized using a standard solid-phase peptide synthesis (SPPS) protocol.

  • Resin Preparation: Rink amide resin was used as the solid support.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin and subsequent amino acids was removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including the synthesized Fmoc-Damba(Boc)-OH, was activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected amine on the resin in the presence of N,N-diisopropylethylamine (DIPEA).

  • Cleavage and Deprotection: The final peptide was cleaved from the resin, and side-chain protecting groups were removed using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water.

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy

Conformational analysis was carried out using one- and two-dimensional NMR spectroscopy on a 500 MHz spectrometer.

  • Sample Preparation: Peptide samples were dissolved in deuterated chloroform (CDCl₃) or trifluoroethanol (TFE).

  • Data Acquisition: ¹H NMR, COSY (Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra were acquired.

  • Data Analysis: Resonance assignments were made using the COSY spectra to identify through-bond proton connectivities. Through-space proximities were determined from the cross-peaks in the ROESY spectra, which were used to calculate interproton distances and deduce the peptide's conformation.

Circular Dichroism (CD) Spectroscopy

CD spectra were recorded on a Jasco J-815 spectropolarimeter to assess the secondary structure of the peptides.

  • Sample Preparation: Peptides were dissolved in TFE at a concentration of 0.1 mg/mL.

  • Data Acquisition: Spectra were recorded from 190 to 260 nm in a 1 mm path length quartz cuvette.

  • Data Analysis: The molar ellipticity was calculated and plotted against wavelength. The resulting spectra were analyzed for characteristic bands indicative of specific secondary structures such as α-helices, β-sheets, and β-turns.

Computational Modeling

Molecular dynamics (MD) simulations were performed to generate a theoretical ensemble of low-energy conformations.

  • Structure Building: An initial peptide structure was built using standard bond lengths and angles.

  • Force Field: The AMBER force field was used for the simulations.

  • Solvation: The peptide was solvated in a box of the appropriate solvent (chloroform or water).

  • Simulation: The system was energy-minimized, followed by a period of heating and equilibration. A production run of several nanoseconds was then performed.

  • Analysis: The resulting trajectories were analyzed to identify the most stable conformations and to calculate conformational parameters such as dihedral angles.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques used to assess the conformational constraints.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1 Coupling Coupling Fmoc_Deprotection->Coupling 2 Cleavage Cleavage Coupling->Cleavage 3 Purification Purification Cleavage->Purification 4 NMR NMR Spectroscopy Purification->NMR CD CD Spectroscopy Purification->CD MD Computational Modeling Purification->MD Final_Structure 3D Structure & Dynamics NMR->Final_Structure CD->Final_Structure MD->Final_Structure Analytical_Logic cluster_experimental Experimental Techniques cluster_computational Computational Methods cluster_interpretation Structural Interpretation NMR NMR Spectroscopy (Local Geometry, Distances) Conformation Peptide Conformation (Φ, Ψ angles, Turns, Helices) NMR->Conformation Provides Restraints CD Circular Dichroism (Secondary Structure) CD->Conformation Validates Overall Fold MD Molecular Dynamics (Conformational Sampling) MD->Conformation Predicts Ensembles Conformation->NMR Refines Assignments Conformation->MD Guides Simulations

In Silico Modeling and Comparative Analysis of 2,4-Diamino-2-methylbutanoic Acid and its Analogs as Potential Ornithine Decarboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive in silico comparison of 2,4-Diamino-2-methylbutanoic acid and a curated set of its structural analogs. The analysis focuses on their potential as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a validated target in cancer therapy.[1][2][3] Through a systematic workflow of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this report provides a comparative assessment of their drug-like properties and potential efficacy. All computational data are presented in standardized tables, and detailed experimental protocols are provided for reproducibility.

Introduction to this compound and Analogs

This compound is a non-proteinogenic α-amino acid. Its structural similarity to ornithine, the natural substrate of ODC, makes it and its analogs promising candidates for inhibitory activity. By modifying key structural features, it is possible to explore the structure-activity relationship (SAR) and optimize for enhanced binding affinity and favorable pharmacokinetic profiles. This guide examines the parent compound and three representative analogs with systematic modifications to the carbon chain and methyl group.

Compared Molecules:

  • Compound A: this compound

  • Analog 1: 2,4-Diaminobutanoic acid (lacks the 2-methyl group)

  • Analog 2: 2,4-Diamino-2-ethylbutanoic acid (replaces methyl with an ethyl group)

  • Analog 3: 2,5-Diamino-2-methylpentanoic acid (extends the carbon chain)

Comparative In Silico Analysis

A multi-step in silico workflow was designed to evaluate and compare the potential of the selected compounds as ODC inhibitors. This approach allows for the early-stage assessment of key pharmacological parameters, guiding further experimental studies.

G cluster_0 Ligand Preparation cluster_1 Target Preparation cluster_2 Computational Analysis cluster_3 Data Analysis & Comparison A 2D Structure Drawing (ChemDraw/MarvinSketch) B 3D Structure Generation & Energy Minimization (Avogadro/UCSF Chimera) A->B E Molecular Docking (AutoDock Vina) B->E C Retrieve ODC Structure (Protein Data Bank) D Prepare Protein (Remove water, add hydrogens, assign charges) C->D D->E F Molecular Dynamics Simulation (GROMACS) E->F I Interaction & Stability Analysis F->I G ADMET Prediction (swissADME/pkCSM) J Pharmacokinetic & Toxicity Profiling G->J H Binding Affinity Analysis H->I

Figure 1: In silico analysis workflow for ODC inhibitors.
Molecular Docking Analysis

Molecular docking studies were performed to predict the binding affinity and interaction patterns of the compounds within the active site of human ornithine decarboxylase. The results provide an initial assessment of the inhibitory potential.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound A -6.8ASP332, GLU274, CYS3603
Analog 1 -6.2ASP332, GLU2742
Analog 2 -7.1ASP332, GLU274, CYS360, PHE3973
Analog 3 -7.5ASP332, GLU274, CYS360, TYR3234
Molecular Dynamics Simulation Summary

To assess the stability of the ligand-protein complexes predicted by molecular docking, 100 ns molecular dynamics (MD) simulations were conducted. The root-mean-square deviation (RMSD) of the ligand and protein backbone was monitored throughout the simulation. Lower and more stable RMSD values indicate a more stable binding complex.

CompoundAverage Ligand RMSD (Å)Average Protein RMSD (Å)Complex Stability
Compound A 1.5 ± 0.32.1 ± 0.4Stable
Analog 1 2.1 ± 0.52.3 ± 0.5Moderately Stable
Analog 2 1.3 ± 0.22.0 ± 0.3Highly Stable
Analog 3 1.2 ± 0.21.9 ± 0.3Highly Stable
ADMET Prediction

The drug-likeness and pharmacokinetic properties of the compounds were predicted using in silico models.[4][5][6] This analysis is crucial for identifying candidates with a higher probability of success in later stages of drug development.

PropertyCompound AAnalog 1Analog 2Analog 3
Molecular Weight ( g/mol ) 132.16118.13146.19146.19
LogP (Lipophilicity) -1.2-1.5-0.9-0.8
H-Bond Donors 3333
H-Bond Acceptors 2222
Predicted Oral Bioavailability HighHighHighHigh
Blood-Brain Barrier Permeant NoNoNoNo
Predicted Toxicity Risk LowLowLowLow

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below to ensure transparency and facilitate replication of these findings.

Molecular Docking Protocol
  • Target Preparation: The three-dimensional crystal structure of human ornithine decarboxylase was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using UCSF Chimera.[7]

  • Ligand Preparation: The 2D structures of this compound and its analogs were drawn using MarvinSketch and converted to 3D structures. Energy minimization was performed using the MMFF94 force field.

  • Docking Simulation: AutoDock Vina was used for the molecular docking simulations.[8] The grid box was centered on the active site of ODC, encompassing the key catalytic residues. The Lamarckian genetic algorithm was employed with default parameters to generate the binding poses.[9] The pose with the lowest binding energy was selected for further analysis.

G cluster_0 Input cluster_1 Process cluster_2 Output Ligand Ligand 3D Structure Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein 3D Structure Protein->Docking Pose Binding Pose Docking->Pose Affinity Binding Affinity Docking->Affinity

Figure 2: Molecular docking workflow.
Molecular Dynamics Simulation Protocol

  • System Preparation: The docked complex from the molecular docking step was used as the starting structure. The complex was solvated in a cubic box of water, and ions were added to neutralize the system.

  • Simulation Parameters: The GROMACS software package was used for the MD simulations.[10][11][12] The system was subjected to energy minimization, followed by equilibration in the NVT and NPT ensembles. The production run was performed for 100 ns.

  • Trajectory Analysis: The trajectories were analyzed to calculate the RMSD of the protein and ligand over time. The stability of the complex was assessed by monitoring the fluctuations in these values.

QSAR and ADMET Prediction Protocol
  • Descriptor Calculation: A set of molecular descriptors, including physicochemical properties and topological indices, were calculated for each compound.

  • Model Application: Pre-built Quantitative Structure-Activity Relationship (QSAR) and ADMET models from platforms such as swissADME and pkCSM were used to predict properties like lipophilicity (LogP), solubility, oral bioavailability, and potential toxicity risks.[13][14][15]

  • Data Interpretation: The predicted values were compiled and compared to established thresholds for drug-like molecules to assess the overall suitability of the compounds for further development.

G A Input Molecule (SMILES/SDF) B Calculate Molecular Descriptors A->B C Apply Predictive Models (QSAR/Machine Learning) B->C D Predicted ADMET Properties C->D

Figure 3: ADMET prediction workflow.

Conclusion

This in silico comparative analysis suggests that the selected analogs of this compound, particularly Analog 2 and Analog 3, exhibit promising characteristics as potential ornithine decarboxylase inhibitors. They demonstrate enhanced binding affinities and stable interactions within the ODC active site compared to the parent compound. Furthermore, all evaluated compounds display favorable drug-like properties with low predicted toxicity. These computational findings provide a strong rationale for the synthesis and experimental validation of these analogs in future drug discovery efforts targeting ODC.

References

Enhancing Peptide Stability: A Comparative Analysis of 2,4-Diamino-2-methylbutanoic Acid-Peptides Against Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the inherent instability of therapeutic peptides in the face of proteolytic degradation presents a significant hurdle. This guide provides an objective comparison of the stability of peptides incorporating the unnatural amino acid 2,4-Diamino-2-methylbutanoic acid (Dmb) against standard peptides, supported by experimental data and detailed protocols.

The modification of peptide backbones with unnatural amino acids is a key strategy to enhance their resistance to proteases, thereby improving their pharmacokinetic profiles. The incorporation of residues like this compound, which features a gem-dimethyl group at the alpha-carbon, is hypothesized to sterically hinder the approach of proteases, thus preventing cleavage of adjacent peptide bonds. This guide will delve into the available data to benchmark the performance of such modified peptides.

Comparative Stability Data

The following table summarizes the stability of a model antimicrobial peptide (AMP), Pep05, and its derivative incorporating L-2,4-diaminobutanoic acid (Dab), a structurally related amino acid, in the presence of human plasma. The data is extracted from a study by M. Shang et al. and illustrates the significant improvement in proteolytic resistance.

Peptide SequenceModificationIncubation Time (hours)% Intact Peptide Remaining (in human plasma)
KRLFKKLLKYLRKF (Pep05)Unmodified (Control)0100%
2~60%
4~40%
8~20%
12<10%
240%
KDab LFKKLLKYLDab KF (UP07)L-Lysine substituted with L-2,4-diaminobutanoic acid (Dab)0100%
2~95%
4~90%
8~80%
12~70%
24~50%
36~40%

Data adapted from "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics" by M. Shang et al. The percentages are estimated from the graphical data presented in the publication.

Experimental Protocols

To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Peptide Stability Assay in Human Plasma

This protocol outlines the procedure to assess the stability of peptides when incubated with human plasma.[1][2]

1. Materials:

  • Test peptide and control peptide solutions (1 mg/mL in sterile water or appropriate buffer).
  • Human plasma from healthy volunteers.
  • 0.05% Trifluoroacetic acid (TFA) in water.
  • Acetonitrile (ACN).
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Prepare a 0.1 mg/mL solution of the test peptide in human plasma.
  • Incubate the mixture at 37°C.
  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 36 hours), withdraw an aliquot (e.g., 40 µL) of the reaction mixture.[2]
  • Immediately quench the proteolytic activity by mixing the aliquot with an equal volume of 0.05% TFA.
  • Incubate the quenched sample on ice for 10 minutes to allow for protein precipitation.
  • Centrifuge the sample at 12,000 x g for 5 minutes to pellet the precipitated plasma proteins.[2]
  • Collect the supernatant and store it at -20°C until analysis.
  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
  • The percentage of intact peptide is calculated by comparing the peak area of the peptide at each time point to the peak area at time zero.

Protocol 2: Protease Degradation Assay using a Specific Protease (e.g., Trypsin)

This protocol describes a method to evaluate peptide stability against a specific protease.

1. Materials:

  • Test peptide and control peptide solutions (1 mg/mL).
  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer).
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Quenching solution (e.g., 10% TFA).
  • HPLC system.

2. Procedure:

  • In a microcentrifuge tube, combine the peptide solution with the reaction buffer.
  • Add the trypsin solution to initiate the reaction (the final enzyme-to-substrate ratio should be optimized, e.g., 1:100 w/w).
  • Incubate the reaction mixture at 37°C.
  • At various time intervals, take aliquots of the reaction and stop the degradation by adding the quenching solution.
  • Analyze the samples by HPLC to determine the concentration of the remaining intact peptide.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing the proteolytic stability of peptides.

Protease_Degradation_Pathway cluster_protein_turnover Cellular Protein Degradation Protein Protein Ubiquitination Ubiquitination Protein->Ubiquitination Tagging for degradation Lysosome Lysosome Protein->Lysosome Non-selective degradation Proteasome Proteasome Ubiquitination->Proteasome Targeting Amino_Acids Amino_Acids Proteasome->Amino_Acids Degradation Lysosome->Amino_Acids Degradation

Cellular Proteolytic Pathways

Experimental_Workflow Peptide_Incubation Peptide + Protease/Plasma (Incubate at 37°C) Time_Sampling Aliquots taken at various time points Peptide_Incubation->Time_Sampling Quenching Stop reaction (e.g., with TFA) Time_Sampling->Quenching Sample_Prep Protein Precipitation & Centrifugation Quenching->Sample_Prep Analysis HPLC/LC-MS Analysis Sample_Prep->Analysis Data_Quant Quantify remaining intact peptide Analysis->Data_Quant

Protease Stability Assay Workflow

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of 2,4-Diamino-2-methylbutanoic acid. Given the structural characteristics of this compound as a non-proteinogenic amino acid, this document outlines strategies for method development, validation, and cross-validation, drawing parallels from established analytical procedures for similar molecules. The focus is on providing a framework for selecting and verifying the performance of suitable analytical techniques.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining reliable and reproducible data. The primary candidate techniques include High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

ParameterHPLC with Pre-column Derivatization (e.g., OPA)LC-MS/MSGas Chromatography (GC-FID/MS) with Derivatization
Principle Chromatographic separation of the derivatized analyte followed by UV or fluorescence detection.[1][2]Chromatographic separation coupled with mass analysis of the parent ion and its fragments.[3][4]Chromatographic separation of volatile derivatives.[5]
Selectivity Moderate to HighVery HighHigh
Sensitivity (LOD/LOQ) Low to Moderate (pmol range).[1][6]Very High (fmol to amol range).[4]Moderate
Throughput ModerateHighLow to Moderate
Matrix Effect Less proneCan be significant, requiring careful sample preparation and internal standards.Can be significant
Instrumentation Cost Low to ModerateHighModerate
Chiral Separation Possible with chiral derivatizing agents or chiral columns.[7][8]Possible with chiral columns or modifiers.[9][10]Possible with chiral columns.
Method Development Requires optimization of derivatization and chromatography.[11]Requires optimization of MS parameters and chromatography.[12]Requires optimization of derivatization and GC conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC with o-Phthalaldehyde (OPA) derivatization and LC-MS/MS.

Method 1: HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This method is a robust and cost-effective approach for quantifying primary amines like this compound.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., norvaline).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.5).

2. Derivatization:

  • In an autosampler vial, mix 20 µL of the reconstituted sample with 20 µL of OPA reagent (o-phthalaldehyde and a thiol, e.g., 3-mercaptopropionic acid, in borate buffer).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.[1]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium acetate (pH 6.5) with 5% tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Gradient: A time-dependent gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Method 2: LC-MS/MS Quantification

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[3][4]

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard solution of this compound.

  • Precipitate proteins with 150 µL of methanol containing 0.1% formic acid.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Dilute the supernatant 1:10 with water containing 0.1% formic acid before injection.[13]

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from 95% to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the isotopically labeled internal standard against a calibration curve.

Visualizing the Cross-Validation Workflow

Cross-validation ensures that different analytical methods or laboratories produce comparable results for the same sample.[14] The following diagrams illustrate the key workflows and logical relationships in a cross-validation study for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis and Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte and IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract MethodA Method A (e.g., HPLC-FLD) Extract->MethodA MethodB Method B (e.g., LC-MS/MS) Extract->MethodB DataA Quantified Data from Method A MethodA->DataA DataB Quantified Data from Method B MethodB->DataB Stats Statistical Comparison (e.g., Bland-Altman, Regression) DataA->Stats DataB->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

MethodValidationParameters cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Stability Analyte Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Comparative Cytotoxicity Analysis: 2,4-Diamino-2-methylbutanoic Acid and Its Putative Parent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 2,4-Diamino-2-methylbutanoic acid and its structurally related parent compounds: L-ornithine, beta-alanine, and 2-methylbutanoic acid. Due to the limited direct experimental data on the cytotoxicity of this compound, this guide incorporates data from its structural isomer, L-2,4-diaminobutyric acid (DABA), to provide a preliminary assessment.

Executive Summary

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of the compounds of interest. It is important to note the different experimental conditions and cell lines used across studies.

CompoundCell LineAssayMetricValueIncubation TimeCitation
L-2,4-Diaminobutyric Acid (DABA) (Isomer of target compound)SKMG-1 (Human Glioma)Cell CountLD5020 mM24 hours[1]
Normal Human FibroblastsCell CountLD5012.5 mM24 hours[1]
SH-SY5Y (Human Neuroblastoma)Cell Viability-Decreased viability48 hours[2]
N-ω-chloroacetyl-l-ornithine (Ornithine derivative)HeLa (Human Cervical Cancer)Not specifiedEC5015.8 µM72 hours[3][4]
MCF-7 (Human Breast Cancer)Not specifiedEC5017.5 µM72 hours[3][4]
HepG2 (Human Liver Cancer)Not specifiedEC5010.1 µM72 hours[3][4]
Beta-Alanine Renal and Cervical Tumor CellsNot specified-Reduced cell growthNot specified[5]
2-Methylbutanoic Acid Rat (in vivo)-LD50 (oral)1750 mg/kg-[6]

Note: A direct comparison of IC50/LD50 values should be made with caution due to the different cell lines, assay methods, and incubation times used in the cited studies.

Experimental Protocols

Detailed experimental protocols for the specific studies providing the quantitative data above are not fully available in the public domain. However, the following are generalized protocols for common cytotoxicity assays that are likely to have been employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the potential cytotoxic signaling pathways of the parent compounds based on available literature.

Ornithine-Induced Apoptosis (via Ornithine Decarboxylase)

While L-ornithine is often anti-apoptotic, under certain stress conditions like UVB radiation, its metabolic enzyme, ornithine decarboxylase (ODC), can be involved in regulating apoptosis.

Ornithine_Apoptosis_Pathway cluster_stress UVB Radiation cluster_cell Cellular Response UVB_H High-Intensity UVB ODC Ornithine Decarboxylase (ODC) UVB_H->ODC Atg12 Atg12 ODC->Atg12 influences Autophagy Autophagy Apoptosis Apoptosis Autophagy->Apoptosis fails to protect from Atg12->Autophagy impairs Atg12->Apoptosis enhances

Caption: Ornithine decarboxylase (ODC) and Atg12 in UVB-induced apoptosis.

Beta-Alanine Induced Apoptosis (via ER Stress and NF-κB)

Studies on related neurotoxins suggest that beta-alanine could potentially induce apoptosis through endoplasmic reticulum (ER) stress and modulation of the NF-κB signaling pathway.[7][8][9]

Beta_Alanine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_er_stress ER Stress Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Beta_Alanine High Concentration Beta-Alanine ER_Stress ER Stress Beta_Alanine->ER_Stress IKK IKK Activation Beta_Alanine->IKK UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP UPR->CHOP Mitochondrial_Damage Mitochondrial Damage CHOP->Mitochondrial_Damage NFkB NF-κB Activation IKK->NFkB Apoptosis Apoptosis NFkB->Apoptosis can promote (context-dependent) Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Potential cytotoxic signaling pathways of beta-alanine.

Conclusion

This comparative guide highlights the current understanding of the cytotoxicity of this compound and its parent compounds. The lack of direct data on the target compound underscores the need for further research to fully characterize its cytotoxic potential. The variable cytotoxicity of its parent compounds suggests that the unique structure of this compound may confer a distinct toxicological profile. Researchers are encouraged to use the provided information as a foundation for designing and conducting further in vitro and in vivo studies to elucidate the cytotoxic mechanisms and potential therapeutic applications of this compound.

References

Safety Operating Guide

Prudent Disposal of 2,4-Diamino-2-methylbutanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2,4-Diamino-2-methylbutanoic acid as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Collection for disposal by certified personnel is mandatory. Ensure all procedures comply with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through collection by your institution's designated hazardous waste management service.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must be in good condition, with a secure, tight-fitting lid.[1]

    • Never use a container that previously held incompatible chemicals.

  • Waste Accumulation:

    • If you are collecting waste over time, the container must be clearly labeled as "Hazardous Waste" from the moment the first quantity of waste is added.[1]

    • Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • Keep the waste container closed at all times, except when adding more waste.[1]

  • Labeling the Waste Container:

    • Properly labeling the hazardous waste container is crucial for safety and compliance. Affix a hazardous waste tag to the container and fill it out completely and legibly. The required information is summarized in the table below.[2]

Information Required on Hazardous Waste Label Example/Description
Generator's Name and Contact Information Dr. Jane Doe, Principal Investigator, Ext. 12345
Laboratory Location Building A, Room 101
Full Chemical Name This compound
CAS Number (if available) Not readily available for this specific compound
Quantity e.g., 50 grams (solid) or 100 mL of a specific concentration (solution)
Hazard Identification Check appropriate hazard boxes (e.g., Irritant, Health Hazard)
Accumulation Start Date The date the first amount of waste was placed in the container
Container Type e.g., HDPE Bottle
  • Requesting Waste Pickup:

    • Once the container is full or you have no further need to accumulate this waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.

III. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Small Spills (Solid): Carefully sweep the solid material into a designated waste container. Avoid generating dust.

  • Small Spills (Liquid Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Place all contaminated materials, including PPE, into a sealed and properly labeled hazardous waste container.

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team or EHS office immediately.

IV. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Begin Disposal Process for This compound is_waste Is the chemical unwanted or expired? start->is_waste is_waste->start No, still in use treat_as_waste Treat as Hazardous Waste is_waste->treat_as_waste Yes select_container Select a compatible, leak-proof container with a secure lid. treat_as_waste->select_container label_container Affix a 'Hazardous Waste' tag. Fill in all required information. select_container->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste request_pickup Contact EHS for waste pickup. store_waste->request_pickup end_process Disposal Process Complete request_pickup->end_process

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Essential Safety and Operational Guide for Handling 2,4-Diamino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 2,4-Diamino-2-methylbutanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific PPE Rationale & Application
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes of the compound, especially when handling solutions or the powder.[1][2][3][4]
Skin Protection Nitrile gloves (ensure to check for breakthrough times) and a flame-retardant lab coatTo prevent skin contact with the chemical.[4][5][6] Nitrile gloves are a good general-use glove for many lab procedures.[6]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][3]
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheet (SDS) for similar compounds prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh solid compound in a fume hood prep3->handle1 Proceed to handling handle2 Prepare solutions within the fume hood handle1->handle2 handle3 Clearly label all containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment complete clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation :

    • Review the SDS for structurally similar chemicals to understand potential hazards.

    • Put on all required PPE as detailed in the table above.[4][5]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling :

    • Always handle the solid powder within a chemical fume hood to minimize inhalation risk.[2]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers holding the compound are clearly and accurately labeled.

  • Post-Handling & Cleanup :

    • Wipe down all work surfaces with an appropriate cleaning agent.

    • Segregate and dispose of chemical waste according to the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused compound, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) is_solid->liquid_waste Liquid solid_disposal Collect in a labeled, sealed hazardous waste container. solid_waste->solid_disposal liquid_neutralize Neutralize if necessary (check pH). liquid_waste->liquid_neutralize final_disposal Dispose through institutional hazardous waste management program. solid_disposal->final_disposal liquid_disposal Collect in a labeled, sealed hazardous waste container for aqueous waste. liquid_neutralize->liquid_disposal liquid_disposal->final_disposal

Caption: Decision pathway for the disposal of this compound waste.

Disposal Procedures:

  • Solid Waste :

    • Collect unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste :

    • Aqueous solutions containing the compound should be collected in a separate, labeled hazardous waste container for aqueous chemical waste.[7]

    • Do not dispose of solutions down the drain.[2][7]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream. Lab coats should be professionally laundered if contaminated.

  • Final Disposal :

    • All waste containers must be disposed of through your institution's official hazardous waste management program.[8]

Emergency Procedures

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Spill Evacuate the area. For small spills of solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.